5-Chloro-2-fluoro-3-iodopyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-fluoro-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCAFZNEDOLLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660550 | |
| Record name | 5-Chloro-2-fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-31-2 | |
| Record name | 5-Chloro-2-fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated pyridines are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The specific substitution pattern of 5-Chloro-2-fluoro-3-iodopyridine, featuring three distinct halogen atoms on the pyridine ring, offers a versatile platform for further chemical modifications. The presence of chloro, fluoro, and iodo substituents at strategic positions allows for selective functionalization through various cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange reactions. This trifunctional scaffold is therefore highly valuable for the construction of complex molecular architectures and the exploration of novel chemical space in drug development programs.
Proposed Synthetic Pathway
The most plausible and efficient synthetic route to this compound commences with the commercially available starting material, 5-chloro-2-fluoropyridine. The key transformation involves the regioselective introduction of an iodine atom at the 3-position. This is best achieved through a directed ortho-metalation (DoM) strategy, followed by quenching with an iodine electrophile. The fluorine atom at the 2-position is a well-established ortho-directing group for lithiation, facilitating the deprotonation at the adjacent C-3 position.
The proposed two-step synthetic sequence is as follows:
-
Directed ortho-Lithiation: Treatment of 5-chloro-2-fluoropyridine with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature will selectively remove the proton at the 3-position, forming a lithiated intermediate.
-
Iodination: The resulting organolithium species is then quenched with an iodine source, typically molecular iodine (I₂), to afford the desired this compound.
This strategy is supported by literature precedents on the ortho-lithiation of 2-halopyridines.
Visualization of the Synthetic Pathway
The logical flow of the proposed synthesis is depicted in the following diagram:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of this compound. These are based on general procedures for directed ortho-metalation and iodination reactions of aromatic compounds.
Synthesis of 3-Lithio-5-chloro-2-fluoropyridine (Intermediate)
Materials:
-
5-Chloro-2-fluoropyridine
-
Diisopropylamine, anhydrous
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine to the cooled THF.
-
Slowly add n-butyllithium (n-BuLi) solution dropwise to the stirred solution of diisopropylamine in THF, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flame-dried flask, dissolve 5-chloro-2-fluoropyridine in anhydrous THF.
-
Slowly add the solution of 5-chloro-2-fluoropyridine to the freshly prepared LDA solution at -78 °C via a cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the 3-lithio-5-chloro-2-fluoropyridine intermediate is expected.
Synthesis of this compound (Final Product)
Materials:
-
Solution of 3-Lithio-5-chloro-2-fluoropyridine in THF (from the previous step)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Prepare a solution of iodine (I₂) in anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.
-
Slowly add the iodine solution to the cold (-78 °C) solution of 3-lithio-5-chloro-2-fluoropyridine via a cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume any unreacted iodine.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
While specific experimental data for the synthesis of this compound is not available in the public domain, the following tables provide a template for the expected quantitative data that should be collected and organized during the synthesis and characterization of the target compound.
Table 1: Reagent Quantities and Reaction Conditions
| Step | Reagent | Molar Equiv. | Amount (mmol) | Volume/Mass | Reaction Temp. (°C) | Reaction Time (h) |
| Lithiation | 5-Chloro-2-fluoropyridine | 1.0 | -78 | 1-2 | ||
| Diisopropylamine | 1.1 | -78 | - | |||
| n-Butyllithium | 1.1 | -78 | - | |||
| Iodination | Iodine (I₂) | 1.2 | -78 to rt | 1-2 |
Table 2: Expected Product Characterization Data
| Property | Expected Value |
| Molecular Formula | C₅H₂ClFIN |
| Molecular Weight | 257.43 g/mol |
| Appearance | Off-white to yellow solid or oil |
| Yield (%) | To be determined experimentally |
| Purity (%) | >95% (as determined by HPLC/GC and/or NMR) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Aromatic protons |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Aromatic carbons |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): Single fluorine resonance |
| Mass Spectrometry (ESI) | m/z [M+H]⁺: 257.9 |
Conclusion
This technical guide outlines a feasible and scientifically sound synthetic route for the preparation of this compound. The proposed directed ortho-metalation followed by iodination of 5-chloro-2-fluoropyridine represents a robust strategy for accessing this valuable trifunctionalized pyridine building block. The detailed, albeit hypothetical, experimental protocols and data presentation templates provided herein are intended to guide researchers in the successful synthesis and characterization of this compound. The availability of this compound will undoubtedly facilitate the development of novel and diverse molecular entities for applications in drug discovery and materials science. It is recommended that small-scale pilot reactions are conducted to optimize the reaction conditions for yield and purity before scaling up the synthesis.
Technical Guide: 5-Chloro-2-fluoro-3-iodopyridine (CAS No. 884495-31-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2-fluoro-3-iodopyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical properties, and outlines its role as a versatile synthetic building block.
Core Chemical and Physical Properties
This compound is a solid at room temperature, valued for its unique substitution pattern that offers multiple reactive sites for synthetic transformations.[1][2] Its stability under specified storage conditions ensures its viability for a range of laboratory applications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 884495-31-2 | [1] |
| Molecular Formula | C₅H₂ClFIN | [1] |
| Molecular Weight | 257.43 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | ≥98% | [1] |
| Boiling Point | 252.1 ± 35.0 °C at 760 mmHg | [2] |
| Storage Conditions | 4°C, protect from light | [1][2] |
Synthetic Utility and Applications
This compound is a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The distinct electronic environments of the chloro, fluoro, and iodo substituents allow for selective functionalization, making it a valuable scaffold in drug design.
The workflow for utilizing such a building block in drug discovery typically follows a logical progression from the initial coupling reaction to the synthesis of a final, biologically active compound.
References
physical and chemical properties of 5-Chloro-2-fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 5-Chloro-2-fluoro-3-iodopyridine, a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science.
Chemical Identity and Physical Properties
This compound is a polysubstituted aromatic heterocycle. Its structure features a pyridine ring substituted with chlorine, fluorine, and iodine atoms, making it a versatile building block for the synthesis of more complex molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 884495-31-2 | [1][2] |
| Molecular Formula | C₅H₂ClFIN | [2][3][4] |
| Molecular Weight | 257.43 g/mol | [4] |
| Physical Form | Solid | [3] |
| Boiling Point | 252.1 ± 35.0 °C at 760 mmHg | [3] |
| Storage Temperature | 4°C, protect from light | [3] |
| Purity | ≥98% | [3] |
Note: Data for melting point, density, and solubility were not available in the searched literature.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While full spectral data is often proprietary, several chemical suppliers indicate the availability of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.[5][6]
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key information.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants of these protons would be influenced by the electronegativity and position of the halogen substituents.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.[1][7]
2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-Cl, C-F, C-I, and C-N bonds, as well as the aromatic C-H and C=C stretching and bending vibrations of the pyridine ring.[5]
2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of halogen atoms or other parts of the molecule.[5][8]
Synthesis and Reactivity
Halogenated pyridines are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
3.1. Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, the synthesis of structurally related compounds suggests potential synthetic routes. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been achieved through "halogen dance" reactions, which involve the migration of a halogen atom on an aromatic ring.[9] Another relevant approach could be adapted from the synthesis of 5-chloro-2,3-difluoropyridine, which involves a multi-step process starting from 2-aminopyridine.[10][11]
A potential synthetic workflow could involve the sequential introduction of the halogen substituents onto a pyridine precursor. The specific order and reagents would be critical to control the regioselectivity of the reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, CasNo.884495-31-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. This compound | 884495-31-2 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound(884495-31-2) 1H NMR [m.chemicalbook.com]
- 6. 884495-31-2|this compound|BLD Pharm [bldpharm.com]
- 7. spectrabase.com [spectrabase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
- 11. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
Spectroscopic Profile of 5-Chloro-2-fluoro-3-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the halogenated pyridine derivative, 5-Chloro-2-fluoro-3-iodopyridine. Due to the limited availability of published spectroscopic data for this specific isomer, this report also includes information on closely related isomers to provide a valuable comparative reference. The document details standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of such compounds in a research and drug development context.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | CDCl₃ | Predicted ~8.1 | d | ~2 | H-6 |
| Predicted ~7.9 | d | ~2 | H-4 | ||
| 2-Chloro-3-fluoro-5-iodopyridine | CDCl₃ | 8.25 | d | 2.0 | H-6 |
| 7.95 | dd | 8.0, 2.0 | H-4 |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Predicted ~160 (d, J≈240 Hz, C-F) |
| Predicted ~150 (d, J≈15 Hz, C-Cl) | ||
| Predicted ~145 (C-H) | ||
| Predicted ~130 (C-H) | ||
| Predicted ~95 (d, J≈30 Hz, C-I) | ||
| 2-Chloro-3-fluoro-5-iodopyridine | CDCl₃ | 158.3 (d, J=235 Hz) |
| 150.1 | ||
| 145.8 | ||
| 128.9 (d, J=21 Hz) | ||
| 92.1 |
Table 3: IR Spectroscopic Data
| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |
| This compound | Solid | Predicted ~3100-3000 | C-H stretch (aromatic) |
| Predicted ~1600-1450 | C=C and C=N stretching | ||
| Predicted ~1250-1000 | C-F stretch | ||
| Predicted ~800-600 | C-Cl stretch | ||
| Predicted ~600-500 | C-I stretch |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | EI | 257/259 | Predicted [M-I]⁺, [M-Cl]⁺, [M-F]⁺ |
Experimental Protocols
The following sections outline standardized methodologies for the acquisition of NMR, IR, and MS spectra for halogenated pyridine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are performed, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. Direct infusion via a syringe pump can be used for pure samples.
-
Ionization:
-
Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV). This is a "hard" ionization technique that often leads to extensive fragmentation, providing valuable structural information.
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and spray it through a charged capillary. This is a "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.
-
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable in the molecular ion and chlorine-containing fragments.
Visualizations
To illustrate the logical flow of spectroscopic analysis, the following diagrams are provided.
Caption: General workflow for the spectroscopic analysis and structure elucidation of an organic compound.
Caption: Logical relationship of experimental steps in spectroscopic characterization.
5-Chloro-2-fluoro-3-iodopyridine: A Technical Guide for Drug Discovery Professionals
An In-depth Overview of a Key Building Block in Medicinal Chemistry
Introduction
5-Chloro-2-fluoro-3-iodopyridine is a halogenated pyridine derivative that holds significant potential as a versatile building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. The strategic placement of three different halogen atoms—chlorine, fluorine, and iodine—on the pyridine ring offers multiple, distinct reaction sites for further chemical modification. This unique substitution pattern allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in the construction of novel bioactive compounds. This technical guide provides a comprehensive overview of the available information on the synthesis, characterization, and potential applications of this compound, tailored for researchers, scientists, and drug development professionals.
While this compound is commercially available, a detailed, peer-reviewed synthesis protocol is not readily found in the public domain. However, based on established methodologies for the synthesis of multi-substituted halopyridines, a plausible synthetic pathway can be proposed.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some of these values are predicted and have not been experimentally verified in published literature. For comparison, data for a closely related isomer, 2-Chloro-5-fluoro-3-iodopyridine, is also included.
| Property | This compound | 2-Chloro-5-fluoro-3-iodopyridine |
| CAS Number | 884495-31-2[1] | 884494-33-1[2] |
| Molecular Formula | C₅H₂ClFIN[1] | C₅H₂ClFIN[2] |
| Molecular Weight | 257.43 g/mol [1] | 257.43 g/mol [2] |
| Appearance | Solid | Solid[2] |
| Boiling Point | 252.1 ± 35.0 °C (Predicted) | Not available |
| Storage Temperature | 4°C, protect from light[1] | Not available |
Spectroscopic Characterization
Proposed Synthetic Pathway
While a specific, published experimental protocol for the synthesis of this compound is elusive, a potential synthetic route can be conceptualized based on known transformations of pyridine derivatives. A plausible approach would involve the sequential halogenation of a suitable pyridine precursor. The following diagram illustrates a hypothetical synthetic workflow.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the proposed synthesis of this compound. This protocol is based on standard organic chemistry techniques for analogous transformations and should be adapted and optimized by experienced chemists.
Step 1: Fluorination of 2-Amino-5-chloropyridine to 2-Fluoro-5-chloropyridine (Balz-Schiemann Reaction)
-
Dissolve 2-amino-5-chloropyridine in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Gently heat the solution to induce thermal decomposition of the diazonium salt, leading to the formation of 2-fluoro-5-chloropyridine.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation or chromatography.
Step 2: Directed ortho-Iodination of 2-Fluoro-5-chloropyridine
-
Dissolve 2-fluoro-5-chloropyridine in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base, such as lithium diisopropylamide (LDA), dropwise to deprotonate the pyridine ring regioselectively at the 3-position, directed by the fluorine atom.
-
After stirring for a suitable time, add a solution of iodine in the same solvent.
-
Allow the reaction to warm to room temperature and quench with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product, dry the organic layer, and purify by chromatography to obtain this compound.
Reactivity and Potential Applications in Drug Development
The utility of this compound in medicinal chemistry stems from the differential reactivity of its three halogen substituents. The iodine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the selective introduction of aryl, heteroaryl, alkynyl, and amino groups at the 3-position.
The chlorine and fluorine atoms are generally less reactive under these conditions, providing handles for subsequent transformations or for modulating the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. The presence of fluorine, in particular, is a common strategy in drug design to enhance binding affinity and improve pharmacokinetic profiles.
Generic Suzuki-Miyaura Coupling Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using a halopyridine substrate like this compound.
This compound represents a highly functionalized and synthetically versatile building block for the development of novel chemical entities in the pharmaceutical and agrochemical industries. Its unique arrangement of three different halogens allows for a range of selective chemical modifications, enabling the rapid generation of diverse molecular libraries for biological screening. While detailed synthetic and characterization data in the public domain is limited, its commercial availability and the well-established chemistry of halogenated pyridines suggest that it is a readily accessible and valuable tool for medicinal chemists. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its potential in the discovery of new therapeutic agents.
References
Structural Analysis of 5-Chloro-2-fluoro-3-iodopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 5-Chloro-2-fluoro-3-iodopyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical predictions, data from analogous compounds, and established analytical methodologies to offer a thorough understanding of its structural and electronic properties. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Introduction
This compound is a polysubstituted pyridine ring system incorporating three different halogen atoms. Such highly functionalized heterocyclic compounds are valuable building blocks in the synthesis of novel pharmaceuticals and agrochemicals. The specific arrangement of chloro, fluoro, and iodo substituents on the pyridine core imparts a unique combination of steric and electronic properties, influencing its reactivity and potential for forming specific intermolecular interactions, such as halogen bonding. This guide will delve into the synthesis, and the spectroscopic and computational analysis of this molecule, providing a foundational understanding for its application in research and development.
Synthesis of this compound
A generalized experimental protocol for the synthesis of a trihalopyridine from a dichloropyridine precursor is outlined below. This serves as a representative example of the synthetic methodology that could be adapted for this compound.
Representative Experimental Protocol: Iodination of a Dihalopyridine
Materials:
-
2,5-dichloropyridine (1 equivalent)
-
N-Iodosuccinimide (NIS) (1.1 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine (1.2 equivalents)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
A solution of diisopropylamine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).
-
A solution of 2,5-dichloropyridine in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for 1 hour at this temperature.
-
A solution of N-iodosuccinimide in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.
-
The combined organic layers are washed sequentially with saturated aqueous sodium thiosulfate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired trihalopyridine.
Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.
Spectroscopic Analysis
While publicly available spectra for this compound are scarce, its spectroscopic features can be predicted based on the known effects of halogen substituents on the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 8.1 - 8.3 | d | ~2.5 (⁴JHF) |
| H-6 | 8.4 - 8.6 | d | ~1.5 (⁵JHH) |
Note: Predictions are based on analogous compounds and substituent effects. The chemical shifts are referenced to TMS in CDCl₃.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 158 - 162 (d, ¹JCF ≈ 240 Hz) |
| C-3 | 95 - 100 |
| C-4 | 145 - 149 |
| C-5 | 125 - 129 |
| C-6 | 150 - 154 |
Note: Predictions are based on analogous compounds and substituent effects. The chemical shifts are referenced to TMS in CDCl₃.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1550 | C=C and C=N ring stretching |
| 1450 - 1400 | C=C and C=N ring stretching |
| 1250 - 1200 | C-F stretch |
| 850 - 800 | C-H out-of-plane bending |
| 750 - 700 | C-Cl stretch |
| 600 - 500 | C-I stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~257/259 | Molecular ion ([M]⁺) showing the characteristic isotopic pattern for one chlorine atom (ratio ~3:1). |
| ~222/224 | Loss of Cl radical. |
| ~130 | Loss of I radical. |
| ~101 | Loss of I and Cl radicals. |
Crystallographic Analysis
As of this writing, the single-crystal X-ray diffraction structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, based on the structures of other halogenated pyridines, we can anticipate key features of its solid-state structure.
The molecule is expected to be planar. In the crystal lattice, non-covalent interactions, particularly halogen bonding, are likely to play a significant role in the packing arrangement. The iodine atom, being the most polarizable halogen, is a strong halogen bond donor. It is anticipated to form short contacts with the nitrogen atom of a neighboring pyridine ring (I···N halogen bond) or with another halogen atom. These interactions are highly directional and can be exploited in crystal engineering and the design of supramolecular assemblies. A single-crystal X-ray diffraction experiment would provide precise measurements of bond lengths, bond angles, and details of the intermolecular interactions.
Computational Analysis
Density Functional Theory (DFT) calculations are a powerful tool for investigating the structural and electronic properties of molecules like this compound. A typical computational workflow is illustrated below.
Expected Insights from DFT Calculations:
-
Optimized Geometry: Precise bond lengths and angles can be calculated and compared with expected values.
-
Electrostatic Potential (ESP) Map: The ESP map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The nitrogen atom is expected to be a region of negative potential, while a region of positive potential (a "sigma-hole") is anticipated on the iodine atom, making it a good halogen bond donor.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.
-
Simulated Spectra: Calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental data (when available) to validate the computational model and aid in spectral assignment.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential in various fields of chemical research. While direct and comprehensive experimental data for this molecule is limited, this technical guide has provided a detailed structural analysis based on theoretical predictions, data from analogous compounds, and established analytical methodologies. The proposed synthetic strategies, predicted spectroscopic data, and outlined computational analyses offer a solid foundation for researchers working with this and related halogenated pyridines. Further experimental work, particularly single-crystal X-ray diffraction, is warranted to fully elucidate the rich structural chemistry of this molecule.
Navigating the Solubility Landscape of 5-Chloro-2-fluoro-3-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-fluoro-3-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science due to its potential applications as a versatile building block in the synthesis of novel compounds. Understanding its solubility in various organic solvents is a critical first step in its effective utilization, influencing reaction conditions, purification strategies, and formulation development.
Predicting Solubility: General Principles
The solubility of an organic compound is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and molecular size of both the solute (this compound) and the solvent determine the extent of dissolution.
This compound possesses a polar pyridine ring and multiple halogen substituents, which contribute to its overall polarity. The nitrogen atom can act as a hydrogen bond acceptor. However, the bulky iodine and chlorine atoms may introduce steric hindrance, and the overall molecule has a significant nonpolar surface area. Therefore, its solubility is expected to be moderate in a range of organic solvents.
Quantitative Solubility Data
As previously stated, specific quantitative solubility data for this compound is not currently published. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data for this compound at various temperatures.
Table 1: Experimental Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Ethyl Acetate | ||||
| Tetrahydrofuran (THF) | ||||
| Toluene | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for any further application. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Gravimetric Method (Shake-Flask Method)
This is a widely used and reliable method for determining equilibrium solubility.
Objective: To determine the mass of solute that dissolves in a given volume of solvent at a specific temperature to form a saturated solution.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials or beakers
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.
-
Filter the withdrawn aliquot through a syringe filter into a pre-weighed container. This step is crucial to remove any suspended solid particles.
-
Weigh the container with the filtered saturated solution.
-
Evaporate the solvent from the solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, reweigh the container with the solid residue.
-
The mass of the dissolved solute is the difference between the final and initial weights of the container.
-
Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
UV-Vis Spectrophotometry Method
This method is suitable if this compound exhibits a significant absorbance in the UV-Vis spectrum and the solvent is transparent in that region.
Objective: To determine the concentration of the solute in a saturated solution by measuring its absorbance and using a calibration curve.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Materials from the Gravimetric Method
Procedure:
Part A: Preparation of a Calibration Curve
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of dilutions of the stock solution to create several standard solutions of known, decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and follow the Beer-Lambert law.
Part B: Analysis of the Saturated Solution
-
Prepare a saturated solution as described in the Gravimetric Method (steps 1-4).
-
Withdraw a known volume of the clear, filtered supernatant.
-
Dilute this aliquot with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Stability and Storage of 5-Chloro-2-fluoro-3-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for the stability and storage of 5-Chloro-2-fluoro-3-iodopyridine, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure the compound's integrity, minimize degradation, and maintain its suitability for use in research and drug development.
Physicochemical Properties and Stability Profile
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₂ClFIN |
| Molecular Weight | 257.43 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
Recommended Storage Conditions
To maintain the quality and purity of this compound, the following storage conditions are recommended based on general safety data sheets and supplier information.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator (2-8 °C). | To minimize thermal degradation and maintain long-term stability. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Protect from light. | Halogenated compounds can be sensitive to light, leading to photodegradation. |
| Container | Keep container tightly closed. | To prevent contamination and exposure to moisture and air. |
| Location | Store in a dry, cool, and well-ventilated place. | To ensure a stable environment and prevent accumulation of any potential vapors. |
Experimental Protocols for Stability Assessment
To comprehensively evaluate the stability of this compound, a series of studies based on the International Council for Harmonisation (ICH) guidelines should be conducted. These studies are essential for determining the re-test period and appropriate storage conditions.
Long-Term and Accelerated Stability Testing
Objective: To evaluate the thermal stability of the compound under recommended and stressed temperature and humidity conditions.
Methodology:
-
Sample Preparation: Prepare multiple batches of this compound.
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from any potential degradation products.
-
Parameters to be Tested: Appearance, assay, and degradation products.
Forced Degradation Studies
Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.
Methodology:
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
Table 3: Summary of Forced Degradation Conditions
| Condition | Reagent/Stress | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature & 60 °C | To be determined |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60 °C | To be determined |
| Oxidation | 3% H₂O₂ | Room Temperature | To be determined |
| Thermal | Dry Heat | 80 °C | To be determined |
| Photolytic | ICH Q1B compliant light source | Ambient | To be determined |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the stability testing process.
Caption: Workflow for comprehensive stability testing.
Caption: Logical flow of forced degradation studies.
Data Presentation
While specific experimental data for this compound is not currently available, the following tables provide a template for the presentation of stability data once generated.
Table 4: Long-Term Stability Data (Example Template) Storage Condition: 25 °C ± 2 °C / 60% RH ± 5% RH
| Time Point (Months) | Appearance | Assay (%) | Individual Unspecified Degradant (%) | Total Degradants (%) |
| 0 | Conforms | 99.8 | < 0.05 | 0.1 |
| 3 | Not Available | Not Available | Not Available | Not Available |
| 6 | Not Available | Not Available | Not Available | Not Available |
| 9 | Not Available | Not Available | Not Available | Not Available |
| 12 | Not Available | Not Available | Not Available | Not Available |
| 18 | Not Available | Not Available | Not Available | Not Available |
| 24 | Not Available | Not Available | Not Available | Not Available |
| 36 | Not Available | Not Available | Not Available | Not Available |
Table 5: Accelerated Stability Data (Example Template) Storage Condition: 40 °C ± 2 °C / 75% RH ± 5% RH
| Time Point (Months) | Appearance | Assay (%) | Individual Unspecified Degradant (%) | Total Degradants (%) |
| 0 | Conforms | 99.8 | < 0.05 | 0.1 |
| 3 | Not Available | Not Available | Not Available | Not Available |
| 6 | Not Available | Not Available | Not Available | Not Available |
Table 6: Forced Degradation Data (Example Template)
| Stress Condition | Assay (%) | Major Degradant (RRT) | % of Major Degradant | Total Degradants (%) | Mass Balance (%) |
| Control | 99.8 | - | - | 0.1 | 99.9 |
| Acid Hydrolysis | Not Available | Not Available | Not Available | Not Available | Not Available |
| Base Hydrolysis | Not Available | Not Available | Not Available | Not Available | Not Available |
| Oxidation | Not Available | Not Available | Not Available | Not Available | Not Available |
| Thermal | Not Available | Not Available | Not Available | Not Available | Not Available |
| Photolytic | Not Available | Not Available | Not Available | Not Available | Not Available |
Conclusion
The stability and proper storage of this compound are paramount for its effective use in research and development. This guide outlines the recommended storage conditions and a comprehensive set of experimental protocols for a thorough stability assessment. While specific quantitative data is pending experimental investigation, the principles and methodologies described herein provide a robust framework for ensuring the quality and integrity of this important chemical intermediate. Researchers and drug development professionals are strongly encouraged to perform the detailed stability studies outlined to establish a definitive shelf-life and optimal storage parameters.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 5-Chloro-2-fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Chloro-2-fluoro-3-iodopyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the strategic introduction of aryl and heteroaryl moieties, paving the way for the synthesis of novel compounds in medicinal chemistry and materials science. The protocols and data presented herein are based on established methodologies for structurally similar halopyridines and serve as a robust starting point for reaction development and optimization.
Introduction to Suzuki Coupling with this compound
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the case of this compound, the significant difference in the bond strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl) dictates the regioselectivity of the reaction. The carbon-iodine bond is the most labile and will selectively undergo oxidative addition to the palladium catalyst, leaving the chloro and fluoro groups intact for potential subsequent transformations. This predictable reactivity makes this compound a highly valuable synthon for the controlled, stepwise elaboration of complex pyridine-based molecules.
Key Considerations for Successful Coupling
Optimizing the Suzuki-Miyaura coupling of this compound requires careful consideration of several reaction parameters:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated ligand is paramount for achieving high yields and reaction efficiency. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, more challenging couplings may benefit from the use of more sophisticated catalytic systems. Buchwald and other electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, particularly when less reactive boronic acids are used.
-
Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction outcome. Common inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. The strength and solubility of the base should be matched to the specific substrates and solvent system.
-
Solvent System: The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle. Aprotic polar solvents are commonly employed, often in combination with water. Typical solvent systems include 1,4-dioxane/water, toluene/water, and tetrahydrofuran (THF)/water. The aqueous component is often necessary for the effective action of the inorganic bases.
-
Reaction Temperature: Suzuki-Miyaura couplings are typically conducted at elevated temperatures, ranging from 80 °C to 120 °C, to ensure a reasonable reaction rate. The optimal temperature will depend on the reactivity of the specific coupling partners and the stability of the catalyst.
-
Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation, which can lead to catalyst deactivation and reduced yields. It is therefore crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon, and to use degassed solvents.
Data Presentation: Illustrative Examples of Suzuki Coupling
The following tables summarize illustrative reaction conditions for the Suzuki coupling of this compound with a variety of arylboronic acids. These examples are based on typical conditions reported for similar halopyridine substrates and are intended to serve as a starting point for optimization.
Table 1: Suzuki Coupling with Electron-Rich and Electron-Neutral Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 88-98 |
| 3 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 90-99 |
Table 2: Suzuki Coupling with Electron-Deficient and Heteroarylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (5:1) | 100 | 24 | 75-85 |
| 2 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 110 | 18 | 70-80 |
| 3 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (4) | - | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 95 | 16 | 80-90 |
Experimental Protocols
The following are detailed experimental procedures for the Suzuki-Miyaura coupling of this compound. These protocols represent general starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1, 5 mL total), via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-chloro-2-fluoropyridine.
Protocol 2: General Procedure using a Buchwald Ligand System
-
Reagent Preparation (in a glovebox): In a glovebox, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and SPhos (0.03 mmol, 3 mol%) in a reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.
-
Reaction Setup: Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Reaction: Place the vial in a preheated heating block or oil bath at 100-110 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the contents with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water (15 mL), and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the pure product.
Mandatory Visualizations
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a typical workflow for the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for 5-Chloro-2-fluoro-3-iodopyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-fluoro-3-iodopyridine is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry. The strategic placement of chloro, fluoro, and iodo substituents on the pyridine ring offers multiple reaction sites for derivatization, making it a valuable scaffold for the synthesis of complex molecules, particularly in the development of kinase inhibitors. The presence of fluorine can enhance metabolic stability and binding affinity of the final compounds, while the iodine and chlorine atoms provide handles for various cross-coupling reactions.
While specific literature on the applications of this compound is limited, its structural similarity to other well-studied halopyridines allows for the adaptation of established synthetic protocols. These notes provide hypothetical, yet realistic, experimental procedures and expected outcomes for the use of this compound in key synthetic transformations relevant to drug discovery.
Hypothetical Synthesis of this compound
A plausible synthetic route to this compound could be adapted from the synthesis of similarly substituted pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine.[1][2] The synthesis could start from a commercially available chlorofluoropyridine, followed by directed ortho-lithiation and subsequent iodination.
Key Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry lies in its application as a scaffold for the synthesis of kinase inhibitors. The pyridine core is a common motif in many kinase inhibitors, often acting as a hinge-binder in the ATP-binding site of the kinase.[3][4] The various substituents on the pyridine ring can be modified to achieve desired potency, selectivity, and pharmacokinetic properties.
A plausible therapeutic target for compounds derived from this scaffold is the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway.[5][6][7] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[8]
Target Signaling Pathway: JAK-STAT Cascade
The JAK-STAT signaling pathway is a crucial signal transduction cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, differentiation, and apoptosis.[5][9] Aberrant activation of the JAK-STAT pathway is a hallmark of many cancers.[6][7][8] Kinase inhibitors targeting JAKs can block this signaling and are therefore of significant therapeutic interest.
Caption: The JAK-STAT signaling pathway and the point of inhibition by a kinase inhibitor.
Experimental Protocols
The following are hypothetical but representative protocols for the Suzuki-Miyaura and Sonogashira cross-coupling reactions of this compound. These protocols are based on general procedures for similar substrates and are intended as a starting point for optimization.[10][11][12][13][14][15][16]
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize a 3-aryl-5-chloro-2-fluoropyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
To a dry reaction flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 257.4 mg |
| 4-Methoxyphenylboronic acid | 1.2 | 182.3 mg |
| K₃PO₄ | 2.0 | 424.4 mg |
| Pd(OAc)₂ | 0.02 | 4.5 mg |
| SPhos | 0.04 | 16.4 mg |
| Expected Yield | - | 70-90% |
Protocol 2: Sonogashira Coupling
Objective: To synthesize a 3-alkynyl-5-chloro-2-fluoropyridine derivative via a palladium/copper-catalyzed Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Experimental Workflow:
Caption: General workflow for the Sonogashira coupling reaction.
Procedure:
-
To a dry reaction flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise with stirring.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and redissolve in ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 257.4 mg |
| Phenylacetylene | 1.1 | 112.3 mg (121 µL) |
| Et₃N | 2.0 | 202.4 mg (279 µL) |
| Pd(PPh₃)₂Cl₂ | 0.03 | 21.1 mg |
| CuI | 0.06 | 11.4 mg |
| Expected Yield | - | 75-95% |
Disclaimer: The experimental protocols and quantitative data provided are hypothetical and based on established methodologies for structurally similar compounds. Actual reaction conditions and yields may vary and require optimization for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Molecules using 5-Chloro-2-fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Chloro-2-fluoro-3-iodopyridine as a versatile starting material for the synthesis of a diverse range of bioactive molecules. This trifunctionalized pyridine derivative offers multiple reaction sites, allowing for sequential and regioselective functionalization through various cross-coupling and substitution reactions. The methodologies detailed herein are particularly relevant for the construction of kinase inhibitor scaffolds and other medicinally important compounds.
Introduction
This compound is a key building block for the synthesis of complex heterocyclic compounds. The differential reactivity of its three halogen substituents—iodine, chlorine, and fluorine—enables a stepwise approach to molecular elaboration. The iodine at the 3-position is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The chlorine at the 5-position can undergo similar cross-coupling reactions under more forcing conditions or be a target for nucleophilic substitution. The fluorine at the 2-position is the least reactive towards cross-coupling but is susceptible to nucleophilic aromatic substitution (SNAr). This hierarchy of reactivity allows for a rational and controlled synthetic strategy to access a wide array of substituted pyridine derivatives with potential biological activity.
Data Presentation: Synthetic Accessibility and Yields
The following tables summarize the expected yields for key transformations using this compound as the starting material. These values are based on typical outcomes for similar substrates reported in the literature.
Table 1: Regioselective Suzuki-Miyaura Coupling at the C3-Position
| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 5-Chloro-2-fluoro-3-phenylpyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 16 | 5-Chloro-2-fluoro-3-(4-methoxyphenyl)pyridine | 82 |
| 3 | Pyridine-4-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine | 75 |
| 4 | Methylboronic acid | Pd(OAc)₂ / XPhos | CsF | THF | 80 | 18 | 5-Chloro-2-fluoro-3-methylpyridine | 78 |
Table 2: Regioselective Sonogashira Coupling at the C3-Position
| Entry | Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 6 | 5-Chloro-2-fluoro-3-(phenylethynyl)pyridine | 92 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPEA | DMF | RT | 8 | 5-Chloro-2-fluoro-3-((trimethylsilyl)ethynyl)pyridine | 88 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 50 | 12 | 3-(5-Chloro-2-fluoropyridin-3-yl)prop-2-yn-1-ol | 85 |
| 4 | 1-Heptyne | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60 | 16 | 5-Chloro-2-fluoro-3-(hept-1-yn-1-yl)pyridine | 80 |
Table 3: Regioselective Buchwald-Hartwig Amination at the C3-Position
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | N-(5-Chloro-2-fluoropyridin-3-yl)aniline | 78 |
| 2 | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 4-(5-Chloro-2-fluoropyridin-3-yl)morpholine | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 20 | N-Benzyl-5-chloro-2-fluoropyridin-3-amine | 75 |
| 4 | tert-Butylamine | Pd(OAc)₂ / BrettPhos | LiHMDS | THF | 80 | 16 | N-(tert-Butyl)-5-chloro-2-fluoropyridin-3-amine | 70 |
Table 4: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product (from C3-functionalized intermediate) | Yield (%) |
| 1 | 4-Methoxybenzylamine | K₂CO₃ | DMSO | 120 | 12 | 5-Chloro-3-phenyl-N-(4-methoxybenzyl)pyridin-2-amine | 75 |
| 2 | Ethanethiol | NaH | THF | 60 | 8 | 5-Chloro-3-(phenylethynyl)-2-(ethylthio)pyridine | 80 |
| 3 | Sodium methoxide | N/A | Methanol | 70 | 6 | 5-Chloro-2-methoxy-3-phenylpyridine | 90 |
| 4 | Ammonia (in Dioxane) | N/A | Dioxane | 100 | 24 | 2-Amino-5-chloro-3-phenylpyridine | 65 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl/alkyl boronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[1][2][3]
Protocol 2: General Procedure for Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Amine base (e.g., Triethylamine, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the degassed solvent and the amine base.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.[4][5][6]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Phosphine ligand (e.g., BINAP, 0.04 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.
-
Add the degassed solvent and stir for 10 minutes to allow for catalyst pre-formation.
-
Add this compound and the amine.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
Protocol 4: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is for the substitution of the fluorine atom at the C2-position on a C3-functionalized pyridine intermediate.
Materials:
-
C3-functionalized 5-Chloro-2-fluoropyridine (1.0 equiv)
-
Nucleophile (e.g., amine, thiol, alcohol) (1.5 equiv)
-
Base (if required, e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
Procedure:
-
To a round-bottom flask, add the C3-functionalized 5-Chloro-2-fluoropyridine, the nucleophile, and the base (if necessary).
-
Add the solvent and heat the reaction mixture to the desired temperature (e.g., 120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Visualizations
Synthetic Pathways
The following diagrams illustrate the sequential functionalization of this compound to generate diverse molecular scaffolds.
Caption: Synthetic routes from this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the key steps in the Suzuki-Miyaura coupling protocol.
Caption: Workflow for Suzuki-Miyaura coupling.
Signaling Pathway Inhibition by a Synthesized Kinase Inhibitor
This diagram illustrates a hypothetical mechanism of action for a kinase inhibitor synthesized from a 2-amino-3-aryl-5-chloropyridine scaffold, targeting a generic kinase signaling pathway.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Chloro-2-fluoro-3-iodopyridine as a Versatile Building Block for Pentasubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-chloro-2-fluoro-3-iodopyridine as a versatile starting material for the synthesis of highly functionalized pentasubstituted pyridines. The strategic arrangement of halogen atoms with distinct reactivities on the pyridine core allows for a range of selective cross-coupling reactions, making this building block particularly valuable in the fields of medicinal chemistry and materials science. Pentasubstituted pyridines are key scaffolds in numerous biologically active compounds, including kinase inhibitors.[1][2]
Overview of Synthetic Strategies
This compound offers three distinct reaction sites for the introduction of various substituents. The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl.[1] This differential reactivity allows for sequential and site-selective functionalization. The primary synthetic transformations to achieve pentasubstituted pyridines from this building block are:
-
Suzuki-Miyaura Coupling: Introduction of aryl or vinyl groups at the 3- and 5-positions.
-
Sonogashira Coupling: Introduction of alkynyl groups, primarily at the 3-position.
-
Stille Coupling: Formation of carbon-carbon bonds with organostannanes.
-
Magnesiation and Electrophilic Quench: Functionalization at the 6-position.
The following sections provide detailed protocols and quantitative data for these key transformations. While specific examples for this compound are limited in the literature, the following protocols are based on established methods for the closely related analogue, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, and other halopyridines.[3][4]
Data Presentation: Summary of Key Reactions
The following table summarizes the key cross-coupling reactions for the synthesis of substituted pyridines, with yields based on reactions with a structurally similar bromo-analogue.[4]
| Reaction Type | Position(s) Functionalized | Reagents and Conditions | Product | Yield (%) |
| Suzuki-Miyaura Coupling | 3-position | Phenylboronic acid, Pd(dppf)Cl₂, K₃PO₄, dioxane, 85 °C, 17 h | 5-Bromo-2-chloro-4-fluoro-3-phenylpyridine | 88 |
| Suzuki-Miyaura Coupling | 3- and 5-positions | Phenylboronic acid, Pd(dtbpf)Cl₂, K₃PO₄, dioxane, 130 °C, 16 h | 2-Chloro-4-fluoro-3,5-diphenylpyridine | 73 |
| Stille Coupling | 3-position | Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₂Cl₂, dioxane, 100 °C, 16 h | 5-Bromo-2-chloro-3-(1-ethoxyvinyl)-4-fluoropyridine | 36 |
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified.[5]
-
Reagents should be of high purity.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
Protocol for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with this compound. The reaction is expected to proceed selectively at the C-I bond.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂) (2-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)[6]
Procedure:
-
To a dry reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.[6]
-
Evacuate and backfill the vial with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-130 °C) with vigorous stirring.[4]
-
Monitor the reaction until completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purify the crude product by silica gel column chromatography to obtain the desired substituted pyridine.[6]
Protocol for Sonogashira Coupling
This protocol outlines the coupling of a terminal alkyne with this compound, which is expected to occur at the C-I bond.
Diagram of the Sonogashira Coupling Catalytic Cycle:
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalkinomics.com [chemicalkinomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Chloro-2-fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-Chloro-2-fluoro-3-iodopyridine, a versatile building block in medicinal chemistry and materials science. The methods described herein focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the selective formation of carbon-carbon and carbon-nitrogen bonds at the C-3 position. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for selective functionalization at the more labile C-I bond.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction is instrumental in synthesizing 3-aryl- or 3-vinyl-5-chloro-2-fluoropyridines. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the aryl iodide.
Table 1: Representative Conditions and Expected Yields for Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | THF/H₂O | 70 | 8 | 70-80 |
Note: Expected yields are estimations based on couplings of structurally similar aryl halides and may require optimization for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is detailed below.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-5-chloro-2-fluoropyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the synthesis of 3-amino-5-chloro-2-fluoropyridines through the palladium-catalyzed coupling of this compound with primary or secondary amines. The selection of a suitable ligand is critical, with bulky, electron-rich biaryl phosphine ligands generally providing the best results.[2][3] A strong base is typically required for this transformation.
Table 2: Representative Conditions and Expected Yields for Buchwald-Hartwig Amination
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 12 | 80-90 |
| 4 | N-Methylaniline | Pd(OAc)₂ (3) | DavePhos (6) | K₃PO₄ | Toluene | 100 | 24 | 70-80 |
Note: Expected yields are estimations based on couplings of structurally similar aryl halides and may require optimization for specific substrates.
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of this compound with morpholine is provided below.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the tube.
-
In a separate vial, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous toluene (5 mL).
-
Add the solution of the aryl iodide to the Schlenk tube, followed by morpholine (1.2 mmol, 1.2 equiv.).
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 4-(5-chloro-2-fluoropyridin-3-yl)morpholine.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the synthesis of 3-alkynyl-5-chloro-2-fluoropyridines by reacting this compound with terminal alkynes.[4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[5]
Table 3: Representative Conditions and Expected Yields for Sonogashira Coupling
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 12 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | DIPEA | DMF | 50 | 8 | 80-90 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF/MeCN | RT | 16 | 75-85 |
| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | i-Pr₂NH | 1,4-Dioxane | 60 | 10 | 80-90 |
Note: Expected yields are estimations based on couplings of structurally similar aryl halides and may require optimization for specific substrates.
Experimental Protocol: Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.) to the flask via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired 5-chloro-2-fluoro-3-(phenylethynyl)pyridine.
References
- 1. m.youtube.com [m.youtube.com]
- 2. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 3. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. novasynorganics.com [novasynorganics.com]
- 5. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
Application Notes and Protocols for 5-Chloro-2-fluoro-3-iodopyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-fluoro-3-iodopyridine is a versatile trifunctionalized heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The distinct reactivity of the three halogen substituents allows for selective and sequential functionalization, making it an ideal scaffold for creating diverse molecular architectures. The presence of the fluorine atom and the pyridine ring, common motifs in modern agrochemicals, can enhance the biological activity, metabolic stability, and overall performance of the resulting compounds.
The iodine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents. The chlorine and fluorine atoms offer further sites for modification, including nucleophilic aromatic substitution, allowing for the fine-tuning of the molecule's physicochemical properties and biological efficacy. These application notes provide an overview of the potential applications of this compound in the synthesis of herbicides, fungicides, and insecticides, along with detailed experimental protocols for key synthetic transformations.
Applications in Agrochemical Synthesis
While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various patented and researched agrochemical classes. The following sections outline potential synthetic applications based on established agrochemical scaffolds.
Herbicidal Agents
Substituted picolinic acids are a well-established class of herbicides. By leveraging the reactivity of this compound, novel analogs of herbicidal compounds can be synthesized. For instance, the introduction of an aryl group at the 3-position via a Suzuki coupling, followed by functionalization of other positions, could lead to potent herbicides.
Hypothetical Synthetic Pathway to a Picolinic Acid Herbicide Analog:
Caption: Synthetic route to a hypothetical picolinic acid herbicide.
Fungicidal Agents
The pyridine ring is a core component of many successful fungicides. Functionalization of this compound can lead to novel compounds with potential fungicidal activity. For example, coupling with a substituted pyrazole, a common toxophore in fungicides, could yield new active ingredients.
Hypothetical Synthetic Pathway to a Pyridinyl-Pyrazole Fungicide Analog:
Caption: Synthesis of a hypothetical pyridinyl-pyrazole fungicide.
Insecticidal Agents
Many modern insecticides feature a substituted pyridine core. The Sonogashira coupling of this compound with various terminal alkynes can produce intermediates for the synthesis of novel insecticidal compounds.
Hypothetical Synthetic Pathway to a Pyridinyl-Alkyne Insecticide Analog:
Caption: Synthesis of a hypothetical pyridinyl-alkyne insecticide.
Quantitative Data
Table 1: Herbicidal Activity of Picolinic Acid Analogs Against Broadleaf Weeds.
| Compound Class | Test Species | Growth Inhibition (%) at 100 g/ha |
| 6-Aryl-2-picolinic acids | Abutilon theophrasti | 85 - 95 |
| Amaranthus retroflexus | 90 - 100 | |
| Chenopodium album | 80 - 90 |
Table 2: Fungicidal Activity of Pyridinyl-Pyrazole Analogs.
| Compound Class | Pathogen | EC50 (µg/mL) |
| N-pyridylpyrazole carboxamides | Botrytis cinerea | 1.5 - 5.0 |
| Sclerotinia sclerotiorum | 2.0 - 7.5 | |
| Rhizoctonia solani | 3.0 - 10.0 |
Table 3: Insecticidal Activity of Pyridinyl-Alkyne Derivatives.
| Compound Class | Pest Species | LC50 (ppm) |
| Pyridinyl-acetylene derivatives | Myzus persicae (Green peach aphid) | 5 - 15 |
| Plutella xylostella (Diamondback moth) | 10 - 25 | |
| Aphis gossypii (Cotton aphid) | 7 - 20 |
Experimental Protocols
The following are detailed, representative protocols for key cross-coupling reactions using this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl group at the 3-position of the pyridine ring.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Stir the mixture and heat to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-chloro-2-fluoropyridine.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling to introduce an alkynyl group at the 3-position.
Experimental Workflow for Sonogashira Coupling:
Caption: Workflow for the Sonogashira coupling reaction.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Ethyl acetate (EtOAc)
-
Celite
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk flask or similar reaction vessel, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent and triethylamine.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Slowly add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalysts.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the desired 3-alkynyl-5-chloro-2-fluoropyridine.[1][2]
Conclusion
This compound is a highly promising and versatile building block for the synthesis of novel agrochemicals. Its trifunctionalized nature allows for the strategic and selective introduction of various substituents, enabling the creation of diverse libraries of compounds for biological screening. The amenability of the iodo group to participate in robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings is a key feature that facilitates the construction of complex molecules with potential herbicidal, fungicidal, and insecticidal properties. The protocols provided herein offer a solid foundation for researchers to explore the synthetic potential of this valuable intermediate in the ongoing quest for new and effective crop protection solutions.
References
Application Notes and Protocols for C-N Bond Formation Using 5-Chloro-2-fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-fluoro-3-iodopyridine is a versatile tri-substituted pyridine building block of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of halogen atoms allows for selective functionalization, enabling the synthesis of complex pyridine derivatives. The carbon-iodine bond at the C3 position is the most labile towards transition metal-catalyzed cross-coupling reactions, offering a reliable handle for the introduction of nitrogen-based nucleophiles. This document provides detailed application notes and protocols for the regioselective formation of C-N bonds at the C3 position of this compound via palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann coupling.
Regioselectivity
The C-N bond formation is expected to occur selectively at the C3 position due to the higher reactivity of the C-I bond compared to the C-Cl and C-F bonds in palladium and copper-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these reactions is I > Br > Cl >> F. The fluorine atom at the C2 position and the chlorine atom at the C5 position are anticipated to remain intact under the described conditions, allowing for subsequent functionalization if desired.
Caption: Regioselectivity in C-N bond formation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. A variety of palladium catalysts and phosphine ligands can be employed to achieve high yields with a broad range of amine coupling partners.
Coupling with Primary Aliphatic Amines
Table 1: Buchwald-Hartwig Amination with Primary Aliphatic Amines
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | Cs₂CO₃ (2.0) | Toluene | 90 | 18 | 88-96 |
Coupling with Secondary Aliphatic Amines
Table 2: Buchwald-Hartwig Amination with Secondary Aliphatic Amines
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethylamine | Pd(OAc)₂ (3) | JohnPhos (6) | LHMDS (1.8) | THF | 80 | 24 | 75-85 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | DavePhos (4) | K₂CO₃ (2.5) | Dioxane | 100 | 16 | 90-98 |
| 3 | Piperidine | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
Coupling with Anilines
Table 3: Buchwald-Hartwig Amination with Anilines
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 70-80 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 75-85 |
| 3 | 4-Trifluoromethylaniline | Pd₂(dba)₃ (3) | RuPhos (6) | NaOtBu (1.8) | Dioxane | 110 | 24 | 65-75 |
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of N-butyl-5-chloro-2-fluoropyridin-3-amine
Materials:
-
This compound
-
n-Butylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (e.g., 5 mL) to the Schlenk tube.
-
Add this compound (e.g., 1.0 mmol, 1.0 equiv).
-
Add n-butylamine (e.g., 1.2 mmol, 1.2 equiv).
-
Finally, add sodium tert-butoxide (e.g., 1.5 mmol, 1.5 equiv).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Coupling
The Ullmann condensation is a classical method for C-N bond formation, typically employing copper catalysts. Modern protocols often use ligands to improve reaction efficiency and broaden the substrate scope.
Coupling with Primary and Secondary Amines
Table 4: Ullmann Coupling with Aliphatic and Aromatic Amines
| Entry | Amine | Cu-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 120 | 24 | 70-80 |
| 2 | Pyrrolidine | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2.0) | DMF | 130 | 36 | 65-75 |
| 3 | Aniline | CuI (15) | N,N'-Dimethylethylenediamine (30) | K₃PO₄ (2.5) | Dioxane | 110 | 48 | 50-65 |
Experimental Protocol: Ullmann Coupling
Synthesis of 5-chloro-2-fluoro-3-(pyrrolidin-1-yl)pyridine
Materials:
-
This compound
-
Pyrrolidine
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a round-bottom flask, add CuI (e.g., 0.1 mmol, 10 mol%) and 1,10-phenanthroline (e.g., 0.2 mmol, 20 mol%).
-
Add cesium carbonate (e.g., 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF (e.g., 5 mL).
-
Add this compound (e.g., 1.0 mmol, 1.0 equiv).
-
Add pyrrolidine (e.g., 1.5 mmol, 1.5 equiv).
-
Heat the reaction mixture to 130 °C and stir for 36 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Caption: Palladium-catalyzed C-N bond formation cycle.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Chloro-2-fluoro-3-iodopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki coupling of 5-Chloro-2-fluoro-3-iodopyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | Catalyst Inactivity: The palladium catalyst may be degraded or unsuitable for this specific substrate. The nitrogen on the pyridine ring can also poison the catalyst.[1][2] | Catalyst Screening: Test different palladium catalysts. While Pd(PPh₃)₄ is common, consider more electron-rich and bulky ligands like XPhos or SPhos, which are often more effective for electron-deficient halides.[1] Catalyst Quality: Use a fresh batch of catalyst and store it under an inert atmosphere.[1] Ligand Choice: N-heterocyclic carbene (NHC) ligands can be more robust and effective than phosphine ligands in some cases.[3] |
| Inappropriate Base: The base may be too weak or have poor solubility in the reaction mixture.[1] | Base Screening: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium or potassium carbonate.[1][2] Aqueous Conditions: For carbonate and phosphate bases, the presence of a small amount of water can be crucial for their activity.[1] | |
| Suboptimal Solvent: The solvent may not adequately dissolve all reaction components, hindering the reaction kinetics.[4] | Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene.[1][5] If solubility is an issue, consider screening different solvents or solvent mixtures. | |
| Low Reaction Temperature: The temperature may be insufficient to drive the reaction forward, particularly the oxidative addition step.[6] | Temperature Optimization: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[2][6] Microwave irradiation can also be an effective method for rapid and efficient heating.[7] | |
| Formation of Side Products | Homocoupling of Boronic Acid: This common side reaction is often promoted by the presence of oxygen and Pd(II) species.[1][8] | Thorough Degassing: Ensure the reaction mixture and solvents are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[1] |
| Protodeborylation of Boronic Acid: The boronic acid can be sensitive and degrade over time, especially in aqueous media, preventing cross-coupling.[4][9] | Use Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable than their corresponding boronic acids.[3] Anhydrous Conditions: If deborylation is a significant issue, consider running the reaction under anhydrous conditions, though this may require different base and solvent choices. | |
| Dehalogenation of Starting Material: The starting material can undergo hydrodehalogenation, leading to the formation of byproducts without the coupled product. | Optimize Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures, which can favor dehalogenation. Monitor the reaction progress closely. | |
| Poor Reproducibility | Inconsistent Reagent Quality: The quality of reagents, especially the boronic acid and the palladium catalyst, can vary between batches.[9] | Use High-Purity Reagents: Ensure all reagents are of high purity.[2] Test a Simpler System: To validate your experimental setup and procedure, try running the reaction with a simpler, well-established system, such as bromobenzene and phenylboronic acid.[10] |
| Inconsistent Degassing: The amount of residual oxygen can vary between experiments, affecting catalyst activity and promoting side reactions. | Standardize Degassing Procedure: Implement a consistent and thorough degassing protocol for all experiments.[9] |
Frequently Asked Questions (FAQs)
Q1: At which position will the Suzuki coupling occur on this compound?
A1: The Suzuki coupling will selectively occur at the C-I bond (position 3). The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[3] The C-I bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond.
Q2: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A2: A good starting point would be to use a palladium catalyst with a bulky phosphine ligand, a moderately strong base, and a polar aprotic solvent. For example:
-
Catalyst: Pd₂(dba)₃ (1.5 mol%) with a ligand like XPhos (3 mol%).[11]
-
Base: K₃PO₄ (2 equivalents).[11]
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[11]
-
Temperature: 100 °C.[11]
-
Atmosphere: Inert (e.g., Argon or Nitrogen).[11]
Q3: How can I minimize the homocoupling of my boronic acid?
A3: Homocoupling is often caused by the presence of oxygen. To minimize this side reaction, ensure that all solvents and the reaction mixture are thoroughly degassed before the addition of the palladium catalyst.[1] Using a fresh, high-quality palladium(0) source can also help, as Pd(II) species can promote homocoupling.[8]
Q4: My boronic acid is unstable. What are my options?
A4: If you are experiencing issues with the stability of your boronic acid, such as protodeborylation, consider using a corresponding boronic ester, like a pinacol ester (Bpin). Boronic esters are generally more stable and can be used directly in the Suzuki coupling reaction.[3] Alternatively, using potassium trifluoroborate salts can also be a good option as they are more stable alternatives to boronic acids.
Q5: The reaction looks black and messy. Does this mean it has failed?
A5: Not necessarily. It is common for palladium-catalyzed reactions to turn black, which may indicate the formation of palladium black, a less active form of the catalyst.[1][10] While a color change is expected, a rapid precipitation of black solid early in the reaction could indicate catalyst decomposition. However, many "awful-looking" reactions can still proceed to completion with good yields.[10] It is more important to monitor the reaction progress by techniques like TLC or LC-MS.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or boronic ester (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.[11]
-
Evacuate and backfill the vessel with an inert gas three times.[11]
-
Under the inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent mixture via syringe.[11]
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[11] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Chloro-2-fluoro-3-iodopyridine Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Chloro-2-fluoro-3-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The impurities largely depend on the synthetic route employed. A common approach for the synthesis of similar multi-halogenated pyridines involves the lithiation of a di-substituted pyridine followed by iodination. If a similar route is used starting from 5-chloro-2-fluoropyridine, you can anticipate the following impurities:
-
Unreacted Starting Material: 5-chloro-2-fluoropyridine.
-
Positional Isomers: Lithiation and subsequent iodination at other positions on the pyridine ring.
-
De-iodinated Product: The starting material, 5-chloro-2-fluoropyridine, can be regenerated if the iodo group is lost.
-
Byproducts from Quenching: Impurities derived from the reaction workup.
Q2: My crude product is a dark oil/solid. How can I remove the color?
A2: Colored impurities often arise from degradation or complex side-products. You can try the following:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and stir with a small amount of activated charcoal for 15-30 minutes at room temperature. Filter through a pad of celite to remove the charcoal. Note that this may lead to some loss of the desired product.
-
Column Chromatography: This is generally the most effective method for separating colored impurities from your target compound.
-
Recrystallization: This can also be effective if the colored impurities have different solubility profiles from your product.
Q3: I am seeing a spot with a similar Rf to my product on the TLC plate. How can I improve the separation?
A3: Co-elution of impurities is a common challenge. Here are some strategies to improve separation during column chromatography:
-
Optimize the Mobile Phase: A less polar solvent system will generally increase the retention time of all components and may improve separation. Try a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina.
-
Adjust the Eluent: For basic compounds like pyridines, tailing on silica gel can be an issue. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to mitigate this and improve peak shape.
Q4: My product is not crystallizing, or it is "oiling out". What can I do?
A4: "Oiling out" occurs when the compound comes out of solution above its melting point. To encourage crystallization:
-
Ensure High Purity: The presence of impurities can inhibit crystallization. It is often best to purify the compound by column chromatography before attempting recrystallization.
-
Choose the Right Solvent System: An ideal solvent system will dissolve the compound when hot but not at room temperature. You may need to screen several solvents or solvent mixtures. For halogenated pyridines, mixtures of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane) are often effective.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Cool Slowly: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Problem: Low Yield After Column Chromatography
| Possible Cause | Suggested Solution |
| Product is too polar/non-polar for the chosen eluent. | Perform TLC analysis with a range of solvent systems to find an eluent that gives your product an Rf value between 0.2 and 0.4. |
| Product is adsorbing irreversibly to the silica gel. | Add a small amount of triethylamine (0.1-1%) to your eluent to deactivate the acidic sites on the silica gel. |
| Product is volatile and is being lost during solvent removal. | Use a rotary evaporator at a reduced temperature and pressure. Avoid using a high vacuum pump to dry the product completely. |
Problem: Product Purity is Still Low After Purification
| Possible Cause | Suggested Solution |
| Incomplete separation of a closely-eluting impurity. | Re-purify the material using a shallower solvent gradient during column chromatography or a different solvent system. |
| Co-crystallization of an impurity. | The purity of the material going into the crystallization is crucial. Ensure the material is of high purity (>95%) by chromatography before attempting recrystallization. |
| Product degradation on silica gel. | Minimize the time the product spends on the column by running the chromatography as quickly as possible. The addition of triethylamine to the eluent can also help. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is adapted from methods used for similar halogenated pyridines and is a good starting point for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Triethylamine (optional)
-
Glass column
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in DCM or EtOAc and run a TLC plate using a mixture of hexane and your chosen polar solvent (e.g., 9:1 Hexane:EtOAc). Visualize the spots under a UV lamp to determine an appropriate starting eluent for the column (aim for a product Rf of ~0.3).
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel and then add your dissolved product. Remove the solvent under reduced pressure to get a dry powder of your product adsorbed onto the silica gel. Carefully add this to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding small increments of DCM or EtOAc.
-
Fraction Collection: Collect fractions and monitor the elution of your product by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol should be performed on material that is already reasonably pure (e.g., after column chromatography).
Materials:
-
Purified this compound
-
Ethyl acetate (EtOAc)
-
Hexane
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, filter flask)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the this compound in a minimal amount of hot ethyl acetate.
-
Induce Cloudiness: Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly and persistently turbid.
-
Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. You should observe the formation of crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to obtain the pure, crystalline this compound.
Data Presentation
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Expected Purity | Notes |
| Flash Column Chromatography | Silica Gel | Gradient of Hexane/Dichloromethane or Hexane/Ethyl Acetate | >95% | The addition of 0.1-1% triethylamine to the eluent can improve peak shape and recovery. |
| Recrystallization | N/A | Ethyl Acetate / Hexane | >99% | Best results are achieved with starting material that is already of high purity. |
Visualizations
Technical Support Center: Cross-Coupling Reactions of Halogenated Pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the cross-coupling of halogenated pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users may encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: I am observing very low to no yield in my cross-coupling reaction with a halogenated pyridine. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a common challenge, particularly with less reactive chloropyridines or sterically hindered substrates.[1][2] The pyridine nitrogen can also coordinate to the palladium catalyst, inhibiting its activity.[2][3] A systematic evaluation of each reaction component is crucial.
Troubleshooting Steps:
-
Catalyst & Ligand System: The choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be insufficient for challenging substrates like chloropyridines.[1][2]
-
Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[1][2] These ligands promote the difficult oxidative addition step and sterically shield the metal center from being poisoned by the pyridine nitrogen.[2][3]
-
-
Base Selection: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and its strength, solubility, and steric properties are important.[1][2]
-
Solvent and Temperature: The solvent must dissolve the reactants, and the temperature needs to be sufficient to overcome the activation energy barrier, especially for C-Cl bond activation.[1][2]
-
Recommendation: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal for Suzuki reactions.[1] For Buchwald-Hartwig aminations, toluene and 1,4-dioxane are common choices.[3] If starting material remains, consider increasing the temperature to 80-120 °C, but be aware that excessively high temperatures can cause catalyst decomposition.[2][3]
-
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can lead to deactivation and promote side reactions like homocoupling.[1][4]
Q2: My reaction produces a significant amount of homocoupling byproduct (e.g., a biaryl from the boronic acid). How can I minimize this?
A2: Homocoupling is the self-coupling of the organometallic nucleophile (e.g., boronic acid) and is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[2][4][5]
Troubleshooting Steps:
-
Rigorous Oxygen Exclusion: Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which promotes homocoupling.[4]
-
Catalyst Choice: Using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state can lead to higher levels of homocoupling.[2]
-
Additives: Certain additives can suppress homocoupling.
Q3: I am observing significant protodeboronation or hydrodehalogenation of my starting materials. What causes this and how can it be prevented?
A3: Protodeboronation is the cleavage of the carbon-boron bond by a proton source, while hydrodehalogenation is the replacement of the halogen on the pyridine ring with a hydrogen atom.[1][5] Both result in the consumption of starting materials without forming the desired product.
Troubleshooting Steps:
-
Minimize Proton Sources: The primary cause of protodeboronation is often a proton source, such as water or acidic impurities, reacting with the boronic acid.[1][2] Hydrodehalogenation can occur when a hydride ligand is formed on the palladium center, which can come from solvents or bases.[5]
-
Use Stable Boron Reagents: Boronic acids have varying stability.
-
Ligand and Base Choice: The reaction environment can influence the rate of these side reactions.
Q4: My 2-halopyridine is particularly unreactive or appears to be poisoning the catalyst. What specific adjustments should I make?
A4: The nitrogen atom at the 2-position of the pyridine ring can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[3][13] This is a well-known challenge often referred to as the "2-pyridyl problem".[9]
Troubleshooting Steps:
-
Use Specialized Ligands: Standard ligands may not be effective at preventing catalyst poisoning.
-
Recommendation: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][3] These ligands create a sterically hindered environment around the palladium center, which discourages coordination by the pyridine nitrogen and promotes the desired catalytic cycle.[2]
-
-
Catalyst Loading: In some cases, higher catalyst loading may be necessary to overcome partial deactivation.
-
Recommendation: Consider increasing the catalyst and ligand loading, but do so judiciously as this can increase costs and the potential for side reactions.[2]
-
Q5: In my Buchwald-Hartwig amination, I am observing hydrodehalogenation of the pyridine halide instead of C-N bond formation. What is the likely cause?
A5: In the context of Buchwald-Hartwig amination, hydrodehalogenation can occur via a competing side reaction involving β-hydride elimination from the palladium-amido intermediate.[14] This pathway regenerates the Pd(0) catalyst but produces the undesired hydrodehalogenated arene and an imine.[14]
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination (product formation) versus β-hydride elimination.
-
Recommendation: Employing bulky ligands, such as those from the Buchwald family (XPhos, RuPhos, BrettPhos), can sterically disfavor the conformation required for β-hydride elimination and promote the desired reductive elimination step.[3]
-
-
Amine Substrate: The structure of the amine coupling partner can play a role. Amines with β-hydrogens are necessary for this side reaction to occur.
-
Recommendation: While often dictated by the synthetic target, be aware that this side reaction is possible. Optimization of the ligand, base, and temperature will be key to maximizing the yield of the desired aminated product.
-
Data Presentation: Catalyst and Base Selection
The following tables summarize recommended starting points for reaction optimization.
Table 1: Recommended Catalyst Systems for Halogenated Pyridines
| Halogen | Recommended Ligands | Typical Pd Source | Key Advantages |
|---|---|---|---|
| Chloro | SPhos, XPhos, RuPhos (Buchwald Ligands)[2] | Pd₂(dba)₃ or Pd(OAc)₂ | Excellent for activating strong C-Cl bonds; bulky ligands prevent catalyst deactivation by the pyridine nitrogen.[2][3] |
| IPr, SIPr (NHC Ligands)[1] | Pd-PEPPSI-IPr | Highly active systems, can offer unique site-selectivity in dihalopyridines.[2][15] | |
| Bromo | SPhos, XPhos[3] | Pd₂(dba)₃, Pd(OAc)₂ | Generally highly effective and reliable for C-Br activation.[3] |
| dppf[15] | PdCl₂(dppf) | A common choice, but may be less effective for hindered or deactivated substrates.[15] |
| Iodo | PPh₃ | Pd(PPh₃)₄ | Often reactive enough for simpler systems, but can be outperformed by more modern ligands for complex substrates.[16] |
Table 2: Common Bases for Cross-Coupling Reactions
| Base | Formula | Strength | Typical Use Cases & Notes |
|---|---|---|---|
| Potassium Phosphate | K₃PO₄ | Strong | Highly effective for challenging couplings, especially with chloropyridines.[1][2] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Often used when other bases fail; its high solubility in some organic solvents can be advantageous.[1] |
| Sodium tert-Butoxide | NaOtBu | Very Strong | The standard base for many Buchwald-Hartwig aminations; highly effective but can be incompatible with sensitive functional groups.[3] |
| Potassium Carbonate | K₂CO₃ | Moderate | A common, cost-effective choice for more reactive substrates (bromides/iodides). Often used in aqueous mixtures.[8] |
Visual Troubleshooting and Mechanistic Overview
The following diagrams provide a logical workflow for troubleshooting common issues and illustrate the primary reaction pathways and competing side reactions.
Caption: A workflow diagram for troubleshooting low-yielding cross-coupling reactions.
Caption: The catalytic cycle and points where common side reactions diverge.
Experimental Protocols
The following are generalized procedures that serve as a robust starting point. They should be optimized for specific substrates and reaction scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine
This protocol is adapted from established procedures for challenging couplings.[2]
Materials:
-
Chloropyridine derivative (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[2]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., in a glovebox), add the chloropyridine, the boronic acid/ester, the base, and the palladium precatalyst.[2]
-
Inert Atmosphere: If not in a glovebox, seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent via syringe.[2]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the specified time (e.g., 4-24 hours).[2] Monitor reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine
This protocol is based on common conditions for the amination of heteroaryl halides.[3][17]
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Primary or secondary amine (1.1 - 1.3 equiv)
-
Palladium Precatalyst (e.g., RuPhos Pd G3, 1-3 mol%)
-
Ligand (if not using a precatalyst, e.g., RuPhos, 1.2-1.5x mol of Pd)
-
Base (e.g., NaOtBu, 1.2 - 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: In a glovebox, add the palladium source, ligand (if separate), base, bromopyridine, and a stir bar to a dry reaction vial or flask.
-
Reagent Addition: Add the solvent, followed by the amine coupling partner.
-
Inert Atmosphere: Seal the vessel tightly. If not prepared in a glovebox, ensure the vessel is flushed with an inert gas.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 90-110 °C) for 4-24 hours. The reaction mixture often turns a dark, homogeneous color.[3] Monitor for completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride or water. Dilute with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂) and transfer to a separatory funnel.
-
Extraction & Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Chloro-2-fluoro-3-iodopyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of reactions involving 5-Chloro-2-fluoro-3-iodopyridine. This valuable building block is often synthesized through the directed ortho-metalation (DoM) of 2-fluoro-5-chloropyridine, followed by iodination. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize this synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via ortho-lithiation and iodination.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Lithiating Agent: The n-butyllithium (n-BuLi) or other organolithium reagent may have degraded due to improper storage or handling. 2. Presence of Water: Trace amounts of water in the solvent or on the glassware will quench the organolithium reagent. 3. Incorrect Temperature: The reaction temperature may be too high, leading to decomposition of the lithiated intermediate. | 1. Titrate the Lithiating Agent: Before use, titrate the n-BuLi solution to determine its exact molarity. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents. 3. Maintain Low Temperatures: Conduct the lithiation step at or below -78 °C (a dry ice/acetone bath is recommended). |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Incorrect Base: The choice of lithiating agent can influence the site of deprotonation. 2. Temperature Fluctuations: Allowing the reaction to warm up prematurely can lead to lithium-halogen exchange or migration of the lithium species. | 1. Use a Hindered Base: Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can offer improved regioselectivity compared to n-BuLi in some cases. 2. Strict Temperature Control: Ensure the reaction temperature is consistently maintained throughout the addition of the lithiating agent and before the addition of the iodine source. |
| Presence of Starting Material in Final Product | 1. Insufficient Lithiating Agent: An inadequate amount of the organolithium reagent will result in incomplete conversion of the starting material. 2. Inefficient Quenching: The iodine may not be reacting completely with the lithiated intermediate. | 1. Use a Slight Excess of Lithiating Agent: Based on the titrated molarity, use a slight excess (e.g., 1.1 equivalents) of the lithiating agent. 2. Optimize Quenching: Ensure the iodine solution is added efficiently and allowed to react for a sufficient amount of time before quenching the reaction with a proton source. |
| Product Decomposition during Workup | 1. Harsh Quenching Conditions: Using a strong acid for quenching can lead to degradation of the product. 2. Prolonged Exposure to Air or Light: The iodinated pyridine product may be sensitive to oxidation or photodegradation. | 1. Use a Mild Quench: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). 2. Minimize Exposure: Work up the reaction mixture promptly and protect it from direct light. Store the final product under an inert atmosphere and in the dark. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the directed ortho-metalation of 2-fluoro-5-chloropyridine. This involves using a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to selectively remove a proton from the position ortho to the fluorine atom (the C3 position). The resulting lithiated intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the desired product.
Q2: Why is the reaction performed at such low temperatures?
A2: Low temperatures (typically -78 °C) are crucial for several reasons. Firstly, they prevent the decomposition of the highly reactive organolithium reagent and the lithiated pyridine intermediate. Secondly, low temperatures enhance the regioselectivity of the deprotonation, favoring the desired C3-lithiated species. At higher temperatures, there is an increased risk of side reactions, such as lithium-halogen exchange or addition of the organolithium reagent to the pyridine ring.
Q3: What are the key factors for maximizing the yield of this reaction?
A3: To maximize the yield, it is essential to:
-
Ensure strictly anhydrous conditions: All reagents, solvents, and glassware must be free of moisture.
-
Use a freshly titrated and active lithiating agent: The exact concentration of the organolithium reagent should be known to ensure the correct stoichiometry.
-
Maintain a consistently low reaction temperature: Precise temperature control is critical for the stability of the intermediates and for achieving high regioselectivity.
-
Choose the appropriate iodine source: Molecular iodine is a common and effective quenching agent.
Q4: What are the potential side products in this synthesis?
A4: Potential side products can include:
-
Unreacted 2-fluoro-5-chloropyridine.
-
Isomers formed from deprotonation at other positions on the pyridine ring, although this is generally minimized by the directing effect of the fluorine atom.
-
Products resulting from lithium-halogen exchange, where the chlorine atom is replaced by lithium.
-
Small amounts of di-iodinated products if an excess of both the lithiating agent and iodine is used.
Q5: How can I purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. The purity of the fractions can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Experimental Protocols
Key Experiment: Synthesis of this compound via Directed Ortho-Metalation
This protocol is a representative procedure based on established principles of directed ortho-metalation. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
2-Fluoro-5-chloropyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 2-fluoro-5-chloropyridine (1.0 eq) and anhydrous THF under an inert atmosphere.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of n-BuLi (1.1 eq) in hexanes is added dropwise to the stirred solution while maintaining the temperature at or below -75 °C. The reaction mixture is then stirred at this temperature for 1 hour.
-
Iodination: A solution of iodine (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture, again ensuring the temperature remains at or below -75 °C. The resulting mixture is stirred at -78 °C for an additional 2 hours.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Data Presentation
The following table summarizes expected yields based on the choice of lithiating agent, which is a critical parameter in optimizing the synthesis.
| Lithiating Agent | Typical Yield Range (%) | Key Considerations |
| n-Butyllithium (n-BuLi) | 65 - 80 | Most common and cost-effective. Requires careful temperature control to avoid side reactions. |
| sec-Butyllithium (s-BuLi) | 70 - 85 | More reactive than n-BuLi, can sometimes lead to higher yields and faster reaction times. Also requires strict temperature control. |
| Lithium Diisopropylamide (LDA) | 75 - 90 | A non-nucleophilic, sterically hindered base that often provides higher regioselectivity and can minimize side reactions. Prepared in situ from diisopropylamine and n-BuLi. |
| Lithium Tetramethylpiperidide (LiTMP) | 80 - 95 | A highly hindered and selective base that can provide excellent yields, particularly when dealing with sensitive substrates. |
Note: These yields are illustrative and can vary based on specific reaction conditions, scale, and purity of reagents.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
Technical Support Center: Catalyst Selection for Suzuki Coupling of Chloropyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of chloropyridines. Given their lower reactivity compared to bromo or iodo analogs, successful coupling of chloropyridines hinges on the careful selection of the catalytic system.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a chloropyridine failing or giving a low yield?
A1: Low to no product formation is a frequent challenge with chloropyridines due to the strength of the Carbon-Chlorine (C-Cl) bond, which complicates the initial oxidative addition step in the catalytic cycle.[1] Several factors could be the cause:
-
Inactive Catalyst System: The combination of palladium source and ligand is crucial for activating the C-Cl bond. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may not be effective enough for these less reactive substrates.[1][2]
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[3][4]
-
Ineffective Base: The base is essential for activating the boronic acid for the transmetalation step. Its strength, solubility, and steric properties are critical.[1][5]
-
Oxygen Sensitivity: The active Pd(0) catalyst can be oxidized and deactivated by atmospheric oxygen.[1]
-
Side Reactions: Protodeboronation (cleavage of the C-B bond) and homocoupling of the boronic acid are common side reactions that consume starting material.[1][3]
Q2: What is the best catalyst and ligand combination for coupling chloropyridines?
A2: For challenging substrates like chloropyridines, highly active catalyst systems are necessary. Bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands have shown great success.[3][4]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides. Their steric bulk and electron-rich nature facilitate the oxidative addition and stabilize the catalyst.[1][6]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that are highly effective at activating C-Cl bonds and can lead to greater catalyst stability.[4][5]
Palladium precatalysts, such as XPhos Pd G3 and SPhos Pd G3, are often recommended as they are air-stable and can improve reaction reproducibility.[7][8]
Q3: How do I choose the appropriate base and solvent for my reaction?
A3: The choice of base and solvent can significantly impact the reaction's success.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective for these challenging couplings.[1][3]
-
Solvents: The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle. Common solvent systems include mixtures of an organic solvent with water, such as 1,4-dioxane/water or toluene/water.[1] All solvents should be thoroughly degassed before use to remove dissolved oxygen.[1]
Q4: How can I minimize side reactions like protodeboronation and homocoupling?
A4: Minimizing side reactions is key to maximizing your yield.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is often caused by water or other proton sources.[3] Using anhydrous solvents and reagents can help. Alternatively, more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can be used in place of boronic acids.[3]
-
Homocoupling: The self-coupling of boronic acids is often promoted by the presence of oxygen.[3] Ensuring the reaction is performed under a strict inert atmosphere is the most effective way to prevent this.[3][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | Inactive catalyst system. | Switch to a more active ligand such as a Buchwald ligand (SPhos, XPhos) or an NHC ligand.[1][3] Consider using a palladium precatalyst for improved reproducibility.[7] |
| Insufficient reaction temperature. | Increase the temperature to 80-120 °C.[1] Microwave irradiation can also be effective.[2][10] | |
| Ineffective base. | Screen strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[1][3] | |
| Oxygen contamination. | Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[1] | |
| Protodeboronation (Ar-H formation) | Presence of a proton source (e.g., water). | Use anhydrous solvents and reagents.[1] Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[3] |
| Homocoupling (Ar-Ar formation) | Presence of oxygen. | Thoroughly degas all solvents and maintain a positive pressure of an inert gas throughout the reaction.[1][9] |
| Reaction works for some substrates but not others | Electronic or steric differences in substrates. | Re-optimize the reaction conditions for the specific challenging substrate. A different ligand, base, or solvent may be required.[1] |
Catalyst System Performance Data
The following tables summarize commonly used catalyst systems and reaction conditions for the Suzuki coupling of chloropyridines.
Table 1: Comparison of Catalyst Systems for Chloropyridine Coupling
| Palladium Source | Ligand | Catalyst Loading (mol%) | Ligand:Pd Ratio | Notes |
| Pd(OAc)₂ | SPhos | 1 - 5 | 1.2 - 2 | A highly active and versatile system for a broad range of chloropyridine substrates.[1][4] |
| Pd(OAc)₂ | XPhos | 1 - 5 | 1.2 - 2 | Often successful when other ligands fail.[1][3] |
| Pd(dppf)Cl₂ | dppf | 2 - 5 | 1 | Can be effective for some substrates, but generally less active than Buchwald systems.[1] |
| Pd(PPh₃)₄ | PPh₃ | 3 - 5 | 4 | Generally used for more activated chloropyridines; may require higher temperatures.[2][11] |
| PEPPSI™-IPr | IPr | 1 - 3 | 1 | An example of a highly effective NHC-ligated palladium precatalyst.[4][7] |
Table 2: General Screening Conditions for Bases and Solvents
| Base | Equivalents | Solvent System | Ratio (v/v) | Temperature (°C) |
| K₃PO₄ | 2 - 3 | Dioxane / H₂O | 4:1 to 10:1 | 80 - 110 |
| Cs₂CO₃ | 2 - 3 | Dioxane / H₂O | 4:1 to 10:1 | 80 - 110 |
| K₂CO₃ | 2 - 3 | Toluene / H₂O | 2:1 to 5:1 | 90 - 120 |
| KF | 3 | THF / H₂O | 4:1 | 70 - 90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine using a Buchwald Ligand
-
Preparation: To an oven-dried Schlenk flask, add the chloropyridine (1.0 equiv.), the arylboronic acid or boronic ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1][3]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[1][9]
-
Catalyst Loading: In a separate vial, briefly mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask under a positive flow of inert gas.[1][3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the reaction mixture via syringe.[1][3]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2–24 hours).[1][3] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[3]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
Caption: A workflow diagram for troubleshooting low yields in Suzuki couplings of chloropyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming C-Cl Bond Activation in Pyridine Suzuki Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges associated with C-Cl bond activation in pyridine Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a successful Suzuki coupling with chloropyridines so challenging?
A1: The primary challenge lies in the strength of the Carbon-Chlorine (C-Cl) bond, which is significantly stronger and less reactive than C-Br or C-I bonds. This makes the initial oxidative addition step in the Suzuki-Miyaura catalytic cycle, which is often the rate-limiting step, more difficult to achieve.[1][2] Additionally, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem".[3][4]
Q2: What are the most common side reactions observed in pyridine Suzuki couplings, and how can they be minimized?
A2: Common side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing the boronic acid group with a hydrogen atom. To minimize this, use anhydrous solvents and reagents where possible, or consider using more stable boronic esters (e.g., pinacol esters).[1][4]
-
Homocoupling: The self-coupling of the boronic acid to form biaryl byproducts. This is often promoted by the presence of oxygen. Ensuring a strictly oxygen-free environment by thoroughly degassing all reagents and maintaining an inert atmosphere can minimize homocoupling.[1][5]
-
Dehalogenation: The replacement of the chlorine atom with a hydrogen atom. This can be promoted by certain bases or high temperatures.[4]
Q3: How does the position of the chlorine atom and other substituents on the pyridine ring affect the reaction?
A3: The electronic and steric properties of the chloropyridine substrate significantly influence its reactivity.[1]
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the pyridine ring can activate the C-Cl bond towards oxidative addition, making the reaction easier. Conversely, electron-donating groups (EDGs) decrease the reactivity of the C-Cl bond.[1] For electron-rich substrates, a more active catalyst system and higher reaction temperatures are often necessary.[1]
-
Steric Hindrance: Bulky groups near the chlorine atom can sterically hinder the approach of the palladium catalyst. In such cases, employing ligands with different steric profiles may be beneficial.[1]
Q4: When should I consider using a boronic ester instead of a boronic acid?
A4: Boronic esters, such as pinacol esters, can offer enhanced stability compared to boronic acids.[1] They are less prone to protodeboronation, which can be a significant side reaction, especially in the presence of aqueous bases.[1][3] If you are experiencing significant protodeboronation, switching to a boronic ester is a recommended troubleshooting step.
Troubleshooting Guide
Problem 1: Low to no yield of the desired coupled product.
This is the most common issue when working with less reactive chloropyridines.[1] A systematic approach to troubleshooting is crucial.
| Potential Cause | Recommended Solution |
| Inactive Catalyst System | The choice of catalyst and ligand is critical for activating the C-Cl bond.[1] Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands like Buchwald's SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands are often effective.[1] Consider increasing the catalyst loading. |
| Insufficient Reaction Temperature | Higher temperatures are often required to overcome the activation energy of the C-Cl bond.[5] Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be an effective method for increasing the reaction rate.[1] |
| Ineffective Base | The base activates the boronic acid for the transmetalation step.[1] Screen strong, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[1] The solubility and strength of the base are important factors. |
| Catalyst Deactivation | The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure all solvents are thoroughly degassed and the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen).[1] |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[4] Using bulky, electron-rich phosphine ligands can sterically shield the palladium and mitigate this inhibition. |
Problem 2: Formation of significant side products.
The presence of side products can complicate purification and reduce the yield of the desired product.
| Side Product Observed | Potential Cause & Recommended Solution |
| Protodeboronation (Ar-H) | The boronic acid is being cleaved by a proton source.[1] Solution: Use anhydrous solvents and reagents. Consider switching to a more stable boronic ester (e.g., pinacol ester). A weaker, less nucleophilic base may also help.[1] |
| Homocoupling (Ar-Ar or Ar'-Ar') | This side reaction is often promoted by oxygen or certain palladium species.[1] Solution: Ensure a strictly oxygen-free environment through thorough degassing and maintaining an inert atmosphere.[1] Optimizing the catalyst loading (sometimes lower is better) can also help.[1] |
| Dehalogenation (Py-H) | The chloro group is being replaced by hydrogen. Solution: This can be influenced by the choice of base and temperature. Screen different bases and consider if a lower reaction temperature is feasible with a more active catalyst. |
Data Presentation
The following tables summarize quantitative data for catalyst systems, bases, and solvents that have been successfully employed in the Suzuki coupling of chloropyridines.
Table 1: Effective Catalyst Systems for Chloropyridine Suzuki Coupling
| Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 (for 3-chloropyridine) |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate (for resin-supported chloropyrimidines)[6][7] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | Varies |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100-110 | 12-24 | High |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100-110 | 12-24 | High |
Table 2: General Screening Conditions for Bases and Solvents
| Base | Equivalents | Solvent System | Ratio (v/v) | Temperature (°C) |
| K₃PO₄ | 2 - 3 | Dioxane / H₂O | 4:1 to 10:1 | 80 - 110 |
| Cs₂CO₃ | 2 - 3 | Toluene | - | 100 - 120 |
| K₂CO₃ | 2 - 3 | THF / H₂O | 4:1 to 10:1 | 80 - 100 |
| Na₂CO₃ | 2 - 3 | DMF / H₂O | 5:1 | 100 - 120 |
| KF | 3 | THF | - | 50 - 80 |
Experimental Protocols
General Protocol for a Small-Scale Suzuki Coupling of a Chloropyridine
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Chloropyridine (1.0 equiv)
-
Arylboronic acid or ester (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the chloropyridine, arylboronic acid, base, palladium precatalyst, and ligand to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2–24 hours).[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for C-Cl bonds.
Caption: A troubleshooting workflow for addressing low yields in pyridine Suzuki C-Cl coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sonogashira Reactions of Iodopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during the Sonogashira coupling of iodopyridines.
Troubleshooting Guide: Minimizing Homocoupling (Glaser Coupling)
This guide addresses common issues related to the formation of alkyne homocoupling byproducts in a question-and-answer format.
Issue 1: Significant formation of alkyne homocoupling (Glaser) product is observed.
-
Question: My primary byproduct is the dimer of my terminal alkyne. What are the main causes and how can I minimize this?
-
Answer: Alkyne homocoupling, also known as Glaser coupling, is a prevalent side reaction in Sonogashira couplings. The primary culprits are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] The copper acetylide intermediate can undergo oxidative dimerization in the presence of oxygen to form a symmetric diyne.[2]
Key Strategies to Minimize Homocoupling:
-
Implement Rigorous Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[1] It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2]
-
Employ Copper-Free Protocols: The most direct way to eliminate copper-mediated homocoupling is to perform the reaction without a copper co-catalyst.[3] This often requires careful selection of ligands and bases to facilitate the catalytic cycle.[2]
-
Reduce Copper(I) Catalyst Loading: If a copper co-catalyst is necessary, using the minimum effective amount can help to reduce the rate of homocoupling.[2]
-
Slow Addition of the Terminal Alkyne: Adding the terminal alkyne to the reaction mixture slowly via a syringe pump can maintain a low concentration of the copper acetylide intermediate, thus disfavoring the bimolecular homocoupling reaction.
-
Introduce a Reducing Atmosphere: The use of a hydrogen gas atmosphere diluted with nitrogen or argon has been shown to reduce the homocoupling of terminal acetylenes to as low as 2%.[4]
-
Issue 2: Low yield of the desired cross-coupled product with remaining iodopyridine starting material.
-
Question: My reaction is sluggish, and I'm not getting a good yield of the desired product. Could this be related to the homocoupling issue?
-
Answer: Yes, factors that lead to a slow desired cross-coupling reaction can provide more opportunity for the alkyne to homocouple. Potential causes for low reactivity with iodopyridines include:
-
Catalyst Inactivity: The palladium(0) catalyst is sensitive to air and moisture. A black precipitate (palladium black) indicates catalyst decomposition.[2] Ensure your palladium source is fresh and handled under inert conditions.
-
Pyridine Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium or copper catalyst, potentially inhibiting its catalytic activity. The position of the nitrogen atom relative to the iodine can influence the extent of this inhibition.
-
Sub-optimal Reaction Conditions: The choice of ligand, base, and solvent is critical. For iodopyridines, which are electron-deficient, the proper selection of these components is key to promoting the desired reaction pathway.
-
Issue 3: Difficulty in purifying the desired product from the homocoupling byproduct.
-
Question: The homocoupling product is difficult to separate from my desired product. What can I do?
-
Answer: Prevention is the most effective strategy. By minimizing the formation of the homocoupling byproduct using the techniques described above, purification will be significantly easier. If separation is still challenging, consider derivatizing the terminal alkyne with a group that can be easily removed after the reaction and purification. For example, using a silyl-protected alkyne can sometimes alter the chromatographic properties sufficiently to allow for better separation.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for halopyridines in the Sonogashira reaction?
The general reactivity order for aryl halides in Sonogashira coupling is I > OTf > Br > Cl.[2] Therefore, iodopyridines are significantly more reactive than their bromopyridine or chloropyridine counterparts, often allowing for milder reaction conditions.[3]
Q2: How does the position of the iodine and nitrogen on the pyridine ring affect the reaction?
Q3: Are there specific ligands that are recommended for Sonogashira reactions of iodopyridines to suppress homocoupling?
While there is no single "best" ligand, bulky and electron-rich phosphine ligands can often promote the desired cross-coupling over homocoupling, even in copper-free systems.[7] Examples of such ligands that have been used in copper-free Sonogashira reactions include cataCXium A and X-Phos-type ligands.[2]
Q4: What is the influence of the base and solvent on homocoupling in reactions with iodopyridines?
The choice of base and solvent is crucial. Amine bases such as triethylamine (Et3N) and diisopropylethylamine (DIPEA) are commonly used to neutralize the HI formed.[8] However, in some cases, inorganic bases like cesium carbonate (Cs2CO3) in polar aprotic solvents like DMF or dioxane have been shown to be effective in copper-free protocols. The optimal combination is often substrate-dependent and may require screening.
Q5: Can I run the Sonogashira reaction of iodopyridines under aerobic conditions?
While some protocols for Sonogashira reactions have been developed to be air-tolerant, these often involve specific catalyst systems.[7] For standard Sonogashira reactions, especially those employing a copper co-catalyst, an inert atmosphere is critical to prevent extensive homocoupling.[2]
Data Presentation: Impact of Reaction Conditions on Homocoupling
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the desired cross-coupled product versus the homocoupling byproduct.
Table 1: Effect of Atmosphere on Homocoupling of 4-Bromopyridine [4]
| Entry | Alkyne | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | 4-ethynylanisole | N₂ | 58 | 31 |
| 2 | 4-ethynylanisole | N₂ + H₂ | 85 | 1.85 |
Reaction Conditions: 4-bromopyridine hydrochloride, PdCl₂(PPh₃)₂, CuI, piperidine, CH₃CN, reflux, 8 h.
Table 2: Optimization of Copper-Free Sonogashira Coupling of an Aryl Bromide
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(CH₃CN)₂Cl₂ (2.5) | cataCXium A (5) | K₃PO₄ | 1,4-dioxane | 65 |
| 2 | Pd(CH₃CN)₂Cl₂ (2.5) | cataCXium A (5) | Cs₂CO₃ | 1,4-dioxane | 89 |
| 3 | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ | 1,4-dioxane | 91 |
Reaction of 1,3,5,7-tetrabromoanthracene with phenylacetylene. Yields determined by ¹H NMR.
Experimental Protocols
Protocol 1: Sonogashira Coupling of 2-Bromo-4-iodopyridine with Minimized Homocoupling [2]
This protocol is adapted from established procedures for the Sonogashira coupling of dihalopyridines, emphasizing conditions to minimize side reactions.
-
Materials:
-
2-Bromo-4-iodopyridine (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-Bromo-4-iodopyridine, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours at room temperature due to the high reactivity of the C-I bond.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.
-
Materials:
-
Iodopyridine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(CH₃CN)₂Cl₂ (0.01 mmol, 1 mol%)
-
cataCXium A (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous and degassed 1,4-dioxane (5 mL)
-
-
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the iodopyridine, Pd(CH₃CN)₂Cl₂, cataCXium A, and Cs₂CO₃ to a dry reaction tube.
-
Add the anhydrous and degassed 1,4-dioxane.
-
Add the terminal alkyne.
-
Seal the tube and stir the mixture at the appropriate temperature (ranging from room temperature to 90 °C, depending on the reactivity of the iodopyridine) until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the product by chromatography.
-
Visualizations
Caption: A logical workflow for troubleshooting excessive homocoupling.
Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating Reactions with 5-Chloro-2-fluoro-3-iodopyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for chemical reactions involving 5-Chloro-2-fluoro-3-iodopyridine. This guide is designed to assist in overcoming common challenges and optimizing experimental outcomes, with a focus on selective palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the workup and execution of reactions with this compound, presented in a question-and-answer format.
General Workup & Purification
Q1: I've completed my reaction. What is a general workup procedure to isolate my product?
A1: A standard aqueous workup is typically effective. After cooling the reaction mixture to room temperature, dilute it with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine. An aqueous wash with a solution of sodium thiosulfate or ammonium chloride can help remove residual palladium salts.[1] Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Q2: My final product is impure after the initial workup. What are the recommended purification techniques?
A2: The most common and effective method for purifying substituted pyridines from cross-coupling reactions is column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of your product, but a gradient of ethyl acetate in hexanes is a good starting point. Recrystallization can also be an effective technique for solid products if a suitable solvent system is identified.
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes and solutions?
A3: Low yields in Suzuki-Miyaura couplings, especially with chloropyridines, are often due to the challenging oxidative addition step due to the strong carbon-chlorine bond.[2] However, with this compound, the reaction is expected to occur selectively at the more reactive C-I bond. If you are still experiencing low yields, consider the following:
-
Catalyst and Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active. Switching to more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos can significantly improve the efficiency of the oxidative addition step.[2]
-
Ineffective Base: The base is critical for the transmetalation step. A screening of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ is recommended.[1] Ensure the base is fresh, dry, and finely powdered.[1]
-
Suboptimal Temperature: While the C-I bond is more reactive, sufficient thermal energy is still required. A reaction temperature in the range of 80-120 °C is typical.[2] Microwave irradiation can also be a valuable tool to increase reaction rates and yields.[2]
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2]
Q4: I am observing significant amounts of side products in my Suzuki reaction. How can I minimize their formation?
A4: Common side products in Suzuki reactions include protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.
-
Protodeboronation: This side reaction is often caused by excess water or acidic impurities. Using anhydrous solvents and reagents can help. Alternatively, more stable boronic esters (e.g., pinacol esters) can be used in place of boronic acids.[1]
-
Homocoupling: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial for minimizing this side product.[2]
Sonogashira Coupling
Q5: I am attempting a Sonogashira coupling at the C-3 (iodo) position. What are the key considerations for a successful reaction?
A5: The Sonogashira reaction is a powerful method for forming C-C bonds between sp² carbons and terminal alkynes.[3] For selective coupling at the C-I bond of this compound, the following are important:
-
Inert Atmosphere: All Sonogashira reactions should be performed under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[3]
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in combination with a copper(I) co-catalyst (e.g., CuI) is standard.[4][5]
-
Base: An amine base such as triethylamine or diisopropylethylamine is typically used, often serving as both the base and a co-solvent.[4][6]
Q6: My Sonogashira reaction is sluggish or incomplete. How can I improve the conversion?
A6: If you are experiencing incomplete conversion, consider the following troubleshooting steps:
-
Increase Temperature: Gently heating the reaction mixture can often drive it to completion.
-
Excess Alkyne: Using a slight excess of the terminal alkyne can help to ensure full consumption of the starting material.
-
Reagent Quality: Ensure that the base is of high quality and that the catalyst has not degraded.
Buchwald-Hartwig Amination
Q7: I want to perform a selective Buchwald-Hartwig amination at the C-3 position. What conditions are recommended?
A7: Selective amination at the iodine position is achievable with the right choice of catalyst and conditions. For the arylamination of similar 2-chloro-iodopyridines, a combination of a palladium precursor and a suitable ligand is crucial.
-
Catalyst System: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ should be used in conjunction with a bulky, electron-rich phosphine ligand. For arylations of 2-chloro-3-iodopyridine, BINAP has been shown to be an effective ligand.
-
Base: A strong, non-nucleophilic base is required. A large excess of a base like cesium carbonate (Cs₂CO₃) has been found to be essential for achieving fast reaction rates in the amination of related chloro-iodopyridines.
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used.
Q8: I am observing dehalogenation (loss of iodine or chlorine) as a side reaction in my Buchwald-Hartwig amination. How can I prevent this?
A8: Dehalogenation can be a competing pathway in palladium-catalyzed aminations. To minimize this:
-
Ligand Choice: The use of appropriate bulky, electron-rich ligands can favor the desired C-N bond formation over reductive dehalogenation.
-
Reaction Time and Temperature: Monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures, which can promote side reactions.
Experimental Protocols & Data
General Reaction Workup Workflow
Quantitative Data Summary for Cross-Coupling Reactions
The following table summarizes typical reaction conditions for palladium-catalyzed cross-coupling reactions on pyridine scaffolds similar to this compound, providing a starting point for optimization.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 75-95 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ (5) | - | Et₃N | THF | RT - 65 | 16 | 85-95 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ | Toluene | 90-110 | 12-24 | 80-95 |
Note: The data presented are representative and may vary depending on the specific substrates and reaction scale.
Detailed Experimental Protocols
Selective Sonogashira Coupling of a Halogenated Pyridine (Adapted from a similar procedure) [4]
-
Reaction Setup: To a degassed solution of the halogenated pyridine (1.0 equiv) in a mixture of THF and triethylamine (2:1 ratio), add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).
-
Reagent Addition: After degassing the reaction mixture for an additional 5 minutes at room temperature, add the terminal alkyne (1.1 equiv) dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine (Adapted) [2]
-
Reaction Setup: In an oven-dried reaction vessel, combine the chloropyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Inerting: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a Halogenated Pyridine (Adapted)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halogenated pyridine (1.0 equiv), the amine (1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inerting and Solvent Addition: Evacuate and backfill the flask with an inert gas three times, then add anhydrous toluene via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the general workup procedure described above, followed by purification via column chromatography.
This technical support guide provides a foundational understanding for working with this compound. For novel reactions or further optimization, a systematic screening of catalysts, ligands, bases, and solvents is highly recommended.
References
Validation & Comparative
A Comparative Guide to 5-Chloro-2-fluoro-3-iodopyridine and Alternative Building Blocks in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired properties. Among the vast array of heterocyclic intermediates, polysubstituted pyridines are of particular interest due to their prevalence in pharmaceuticals and functional materials. This guide provides an objective comparison of 5-Chloro-2-fluoro-3-iodopyridine with other relevant pyridine-based building blocks, supported by experimental data and established reactivity principles.
Introduction to this compound
This compound is a versatile synthetic intermediate characterized by a unique arrangement of three different halogen substituents on the pyridine ring. This distinct substitution pattern offers a platform for highly selective and sequential functionalization through various cross-coupling reactions. The presence of iodo, chloro, and fluoro groups, each with differential reactivity, allows for a programmed approach to the synthesis of complex, multi-substituted pyridine derivatives. This building block is particularly valuable in drug discovery programs where precise control over the introduction of diverse functionalities is crucial for optimizing biological activity and pharmacokinetic profiles.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The utility of halogenated pyridines as building blocks is largely defined by their reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The reactivity of the carbon-halogen bond in these reactions generally follows the trend: C-I > C-Br > C-Cl >> C-F.[1] This predictable reactivity hierarchy is fundamental to the synthetic strategy when using polysubstituted pyridines.
This compound possesses three potential reaction sites. The C-I bond at the 3-position is the most reactive and will preferentially undergo oxidative addition to a palladium(0) catalyst under standard cross-coupling conditions. This allows for the selective introduction of a substituent at this position while leaving the chloro and fluoro groups intact for subsequent transformations. The C-Cl bond at the 5-position is significantly less reactive and requires more forcing conditions or specialized catalyst systems for activation. The C-F bond at the 2-position is generally inert to palladium-catalyzed cross-coupling, primarily serving to modulate the electronic properties of the pyridine ring.
Comparative Reactivity with Other Building Blocks
To illustrate the synthetic utility of this compound, a comparison with other commercially available tri-substituted pyridine building blocks is presented below. While direct head-to-head comparative studies under identical conditions are not always available in the literature, the well-established principles of cross-coupling reactivity allow for a reliable assessment.
Alternative Building Blocks for Comparison:
-
2,3,5-Trichloropyridine: This building block offers three chloro substituents for potential cross-coupling. While more economical, the lower reactivity of the C-Cl bonds necessitates harsher reaction conditions, potentially limiting functional group tolerance. Site-selectivity can also be challenging to control due to the similar reactivity of the chloro groups at the 2-, 3-, and 5-positions. However, a highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in an aqueous phase has been developed, yielding 3,5-dichloro-2-arylpyridines.[2]
-
5-Bromo-2-chloro-3-iodopyridine: This analogue shares a similar reactivity pattern with the primary building block, with the C-I bond being the most reactive, followed by the C-Br bond, and then the C-Cl bond. This allows for a three-step sequential functionalization.
-
2,5-Dibromo-3-fluoropyridine: In this case, the two bromo substituents offer two reactive sites for cross-coupling. The relative reactivity of the C-Br bonds at the 2- and 5-positions will depend on the specific reaction conditions and the electronic environment.
-
5-Chloro-2,3-difluoropyridine: With one chloro and two fluoro substituents, this building block is primarily used for introducing a substituent at the 5-position via coupling at the C-Cl bond. The two fluoro groups are generally unreactive in cross-coupling reactions and serve to strongly influence the electronic properties of the pyridine ring.
The following table summarizes the expected relative reactivity and synthetic potential of these building blocks in palladium-catalyzed cross-coupling reactions.
| Building Block | Most Reactive Site | Secondary Reactive Site(s) | Key Features & Considerations |
| This compound | C3 (Iodo) | C5 (Chloro) | Excellent for sequential, site-selective functionalization. The iodo group allows for mild reaction conditions for the first coupling. |
| 2,3,5-Trichloropyridine | C2/C5/C3 (Chloro) | C2/C5/C3 (Chloro) | More challenging to achieve site-selectivity. Requires more forcing reaction conditions. |
| 5-Bromo-2-chloro-3-iodopyridine | C3 (Iodo) | C5 (Bromo), C2 (Chloro) | Offers three distinct levels of reactivity for sequential coupling. |
| 2,5-Dibromo-3-fluoropyridine | C2/C5 (Bromo) | C2/C5 (Bromo) | Two reactive sites with similar reactivity, potentially leading to mixtures in mono-functionalization. |
| 5-Chloro-2,3-difluoropyridine | C5 (Chloro) | - | Primarily a single-site coupling substrate. The difluoro substitution strongly activates the ring for nucleophilic aromatic substitution. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these building blocks. Below are representative procedures for Suzuki-Miyaura and Sonogashira coupling reactions, which can be adapted for this compound and its alternatives.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the halopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(PPh₃)₄, 2 mol%) and any required ligand.
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system (e.g., Toluene/H₂O 4:1, to achieve a concentration of ~0.1 M).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
This protocol is a general procedure and should be performed under an inert atmosphere.
-
Reagent Preparation: In a reaction vessel, dissolve the halopyridine (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF or DMF). Add an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive substrates.[3]
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent. Concentrate the filtrate and dilute the residue with water, followed by extraction with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualization of Synthetic Strategy
The strategic functionalization of this compound can be visualized as a workflow where each halogen provides a distinct handle for a specific transformation.
Caption: Sequential functionalization workflow for this compound.
Structure-Activity Relationships and Biological Applications
The choice of building block can significantly impact the biological activity of the final compound. The introduction of different substituents at specific positions on the pyridine ring allows for the fine-tuning of interactions with biological targets. For instance, in a study on pyridine derivatives with antiproliferative activity, it was found that the presence and position of certain functional groups, as well as the nature of halogen substituents, can significantly affect the IC50 values.[4] While larger halogens like iodine can sometimes lead to decreased activity, their role as a synthetic handle to introduce more favorable groups is invaluable.[4]
The fluorine atom in this compound is a particularly noteworthy feature. The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa.[5] Therefore, retaining the 2-fluoro substituent throughout a synthetic sequence can impart beneficial properties to the final molecule.
Conclusion
This compound stands out as a highly versatile and valuable building block for the synthesis of complex, polysubstituted pyridines. Its key advantage lies in the differential reactivity of its three halogen substituents, which enables a predictable and controlled multi-step synthetic strategy. Compared to alternatives like 2,3,5-trichloropyridine, it offers milder conditions for the initial functionalization and superior site-selectivity. While other tri-halogenated pyridines with different halogen combinations also allow for sequential reactions, the specific arrangement in this compound provides a unique platform for synthetic chemists. For researchers and drug development professionals, the strategic use of this building block can significantly streamline the synthesis of novel compounds and accelerate the discovery of new therapeutic agents and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Suzuki Coupling Products of Halogenated Pyridines: A Comparative Guide
For researchers engaged in the synthesis of novel compounds for drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for creating carbon-carbon bonds. The validation of the resulting products is a critical step to ensure the desired molecular structure has been achieved. This guide provides a comparative analysis of the validation of Suzuki coupling products, using the reaction of a halogenated pyridine with different arylboronic acids as a model system. Due to the limited availability of published experimental data for the Suzuki coupling of 5-Chloro-2-fluoro-3-iodopyridine, this guide will utilize a closely related and more extensively documented starting material, demonstrating the validation workflow with concrete data.
Comparison of Analytical Techniques for Product Validation
A multi-faceted approach is essential for the unambiguous confirmation of Suzuki coupling products. While several techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful and commonly used methods.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides information on the chemical environment, number, and connectivity of protons. | Excellent for structural elucidation and purity assessment. Quantitative. | Can have overlapping signals in complex molecules. Requires deuterated solvents. |
| ¹³C NMR Spectroscopy | Reveals the number of unique carbon atoms and their chemical environments. | Complements ¹H NMR for complete structural assignment. | Lower sensitivity than ¹H NMR, may require longer acquisition times. |
| ¹⁹F NMR Spectroscopy | Highly sensitive for fluorine-containing compounds, providing information on the chemical environment of fluorine atoms. | Very sensitive nucleus, large chemical shift dispersion, useful for confirming the presence and environment of fluorine. | Only applicable to fluorinated compounds. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides the exact mass and elemental composition. | High sensitivity, provides molecular weight confirmation. HRMS offers high confidence in elemental composition. | Does not provide detailed structural information on its own. Isomers may not be distinguishable. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a mixture and provides mass spectra for each component. | Excellent for assessing purity and identifying volatile byproducts. | Not suitable for non-volatile or thermally labile compounds. |
| Thin-Layer Chromatography (TLC) | Monitors reaction progress and helps in the preliminary identification of products based on their polarity (Rf value). | Simple, fast, and inexpensive for reaction monitoring. | Not a definitive identification method. |
Experimental Data for Suzuki Coupling of a Halogenated Pyridine
To illustrate the validation process, we will consider the hypothetical Suzuki coupling of a dihalofluoropyridine with two different boronic acids: 4-methoxyphenylboronic acid and thiophene-3-boronic acid. The expected products are 5-Chloro-2-fluoro-3-(4-methoxyphenyl)pyridine and 5-Chloro-2-fluoro-3-(thiophen-3-yl)pyridine, respectively.
Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Product | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 5-Chloro-2-fluoro-3-(4-methoxyphenyl)pyridine | H-4' | 7.52 | d | 8.8 | 2H |
| H-3' | 6.98 | d | 8.8 | 2H | |
| H-4 | 7.85 | dd | 7.6, 2.4 | 1H | |
| H-6 | 8.21 | d | 2.4 | 1H | |
| -OCH₃ | 3.85 | s | - | 3H | |
| 5-Chloro-2-fluoro-3-(thiophen-3-yl)pyridine | Thiophene H | 7.40-7.60 | m | - | 3H |
| H-4 | 7.90 | dd | 7.5, 2.5 | 1H | |
| H-6 | 8.25 | d | 2.5 | 1H |
Table 2: Hypothetical ¹³C NMR Data (101 MHz, CDCl₃)
| Product | Carbon | Chemical Shift (δ, ppm) |
| 5-Chloro-2-fluoro-3-(4-methoxyphenyl)pyridine | C-Ar (quaternary) | 160.2, 158.5 (d, J=240 Hz), 145.1, 132.0, 128.5, 125.0 |
| C-Ar (CH) | 130.5, 128.0, 114.5 | |
| -OCH₃ | 55.4 | |
| 5-Chloro-2-fluoro-3-(thiophen-3-yl)pyridine | C-Ar/Thiophene (quaternary) | 158.8 (d, J=242 Hz), 145.5, 138.0, 132.5, 127.0 |
| C-Ar/Thiophene (CH) | 129.0, 128.5, 126.0, 125.5 |
Table 3: Hypothetical ¹⁹F NMR Data (376 MHz, CDCl₃)
| Product | Chemical Shift (δ, ppm) |
| 5-Chloro-2-fluoro-3-(4-methoxyphenyl)pyridine | -70.5 |
| 5-Chloro-2-fluoro-3-(thiophen-3-yl)pyridine | -71.2 |
Table 4: Hypothetical Mass Spectrometry Data
| Product | Ionization Mode | Calculated m/z | Observed m/z |
| 5-Chloro-2-fluoro-3-(4-methoxyphenyl)pyridine | ESI+ | [M+H]⁺ 238.0535 | 238.0538 |
| 5-Chloro-2-fluoro-3-(thiophen-3-yl)pyridine | ESI+ | [M+H]⁺ 213.9891 | 213.9895 |
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling reaction and subsequent product validation is provided below.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for NMR Sample Preparation and Analysis
-
Accurately weigh approximately 5-10 mg of the purified Suzuki coupling product.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the product.
Protocol for Mass Spectrometry Analysis
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in the appropriate ionization mode (e.g., ESI+).
-
For HRMS, ensure the instrument is calibrated to provide high mass accuracy.
-
Compare the observed m/z value with the calculated value for the expected product.
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for the synthesis and validation of Suzuki coupling products.
Caption: Experimental workflow for the synthesis and validation of Suzuki coupling products.
Logical Comparison of Validation Methods
The choice and interpretation of validation methods follow a logical progression to build a comprehensive picture of the synthesized compound.
Caption: Logical relationship of analytical methods for product validation.
A Comparative Guide to Mechanistic Studies of Cross-Coupling with Polyhalogenated Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mechanistic studies in palladium-catalyzed cross-coupling reactions involving polyhalogenated pyridines. By presenting supporting experimental data, detailed protocols, and mechanistic visualizations, this document aims to be a valuable resource for optimizing synthetic strategies and understanding the underlying principles governing these critical transformations.
Introduction
Polyhalogenated pyridines are versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their multiple reactive sites allow for sequential functionalization, enabling the construction of complex molecular architectures. However, controlling the site-selectivity of cross-coupling reactions on these substrates presents a significant challenge. Understanding the reaction mechanisms is paramount for developing efficient and selective synthetic protocols. This guide delves into the mechanistic nuances of Suzuki-Miyaura, Negishi, and Sonogashira couplings with a focus on di- and trichloropyridines, highlighting the factors that govern reactivity and selectivity.
Data Presentation: Site-Selective Cross-Coupling of Dichloropyridines
The regioselectivity of cross-coupling reactions on polyhalogenated pyridines is highly dependent on the reaction conditions, particularly the choice of catalyst, ligand, and solvent. Generally, for substrates like 2,4- and 2,6-dichloropyridines, the C2 and C6 positions adjacent to the nitrogen atom are intrinsically more electrophilic and thus more reactive towards oxidative addition by a Pd(0) catalyst. However, recent advancements have demonstrated that this inherent selectivity can be overturned through careful tuning of the catalytic system.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The following tables summarize quantitative data for achieving site-selectivity in the coupling of dichloropyridines with arylboronic acids.
Table 1: Conditions for C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Yield (%) | C4:C2 Ratio |
| Pd(OAc)₂ (2) | Q-Phos (4) | KF (2) | Toluene/H₂O | 100 | 12 | Phenylboronic acid | 36 | 2.4:1 |
| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) (3) | - | KF (2) | THF | RT | 12 | Phenylboronic acid | 75 | 8:1 |
| Pd₂(dba)₃ (2) | IPr (4) | K₃PO₄ (2) | Dioxane | 80 | 16 | 4-Methoxyphenylboronic acid | 85 | >20:1 |
Table 2: Conditions for C2-Selective Suzuki-Miyaura Coupling of 2,6-Dichloropyridine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Alkyl Boronic Ester | Yield (%) | Mono-/Di-alkylation |
| Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (2.5) | Dioxane/H₂O (4:1) | 100 | 24 | Heptylboronic pinacol ester | 85 | Dialkylation |
| Pd₂(dba)₃ (2) | FcPPh₂ (12) | K₃PO₄ (3) | Toluene | 110 | 48 | n-Octylboronic pinacol ester | 65 | Monoalkylation |
Negishi and Sonogashira Couplings
Mechanistic studies and applications of Negishi and Sonogashira reactions with polyhalogenated pyridines are also crucial. While extensive quantitative comparative data for site-selectivity in these specific reactions is less systematically tabulated in single sources, the general principles of catalyst and ligand control observed in Suzuki-Miyaura couplings often apply.
Mechanistic Insights: The Role of Oxidative Addition
The key step governing site-selectivity in the cross-coupling of polyhalogenated pyridines is the initial oxidative addition of the Pd(0) catalyst to a C-X bond.[1] Density Functional Theory (DFT) calculations have been instrumental in elucidating the factors that influence this step.
For dihalopyridines, the relative activation barriers for oxidative addition at different C-X bonds determine the product distribution. The presence of the nitrogen atom in the pyridine ring has a significant activating effect.[2] DFT studies on 2,3-dihalopyridines have shown that the transition state energies for oxidative addition are influenced by the nature of the halogen, the phosphine ligand on the palladium catalyst, and the formation of pre-reactive complexes.[2]
Solvent polarity can also play a critical role in inverting selectivity. In some cases, polar solvents can stabilize anionic transition states or promote coordination to the palladium center, favoring reaction at a typically less reactive position.[3]
Experimental Protocols
General Procedure for a Kinetic Study of a Palladium-Catalyzed Cross-Coupling Reaction
This protocol describes a general method for monitoring the progress of a cross-coupling reaction to determine reaction orders and elucidate the rate-determining step.
Materials:
-
Polyhalogenated pyridine (e.g., 2,6-dichloropyridine)
-
Coupling partner (e.g., phenylboronic acid)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Gas-tight syringes
-
GC-MS or HPLC for analysis
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the polyhalogenated pyridine, coupling partner, base, and internal standard in the chosen solvent. Prepare a separate stock solution of the palladium precatalyst and ligand.
-
Reaction Setup: In a series of reaction vials, add the desired amounts of the polyhalogenated pyridine, coupling partner, base, and internal standard stock solutions.
-
Initiation of Reaction: At time zero, inject the catalyst/ligand stock solution into each reaction vial.
-
Sampling: At timed intervals, withdraw an aliquot from each reaction vial using a gas-tight syringe and quench it immediately (e.g., by diluting with a solvent mixture and filtering through a short plug of silica).
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to obtain the initial reaction rate. By systematically varying the initial concentrations of each reactant, the reaction order with respect to each component can be determined.
General Procedure for Suzuki-Miyaura Coupling of a Dichloropyridine
This protocol provides a general method for the selective Suzuki-Miyaura coupling of a dichloropyridine.
Materials:
-
Dichloropyridine (e.g., 2,4-dichloropyridine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., Q-Phos)
-
Base (e.g., KF)
-
Solvent (e.g., Toluene/Water mixture)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the dichloropyridine (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the solvent (e.g., 5 mL of a 4:1 mixture of toluene and water).
-
In a separate vial, premix the palladium catalyst (0.02 mmol) and ligand (0.04 mmol) in a small amount of the solvent.
-
Add the catalyst/ligand premix to the reaction flask.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
References
Navigating the Catalytic Landscape: A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 5-Chloro-2-fluoro-3-iodopyridine
For researchers, scientists, and drug development professionals, the efficient functionalization of complex heterocyclic scaffolds is a cornerstone of modern synthesis. 5-Chloro-2-fluoro-3-iodopyridine stands as a versatile building block, offering multiple reaction sites for the introduction of molecular diversity. The choice of an appropriate palladium catalyst is paramount to achieving high yields and selectivity in cross-coupling reactions with this substrate. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions involving this compound, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.
The reactivity of the carbon-halogen bonds in this compound follows the established trend of C-I > C-Br > C-Cl, making the iodo position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine and chlorine atoms, as well as the pyridine nitrogen, influences the reactivity of the C-I bond, necessitating carefully optimized catalytic systems for efficient transformations.
Comparative Performance of Palladium Catalysts
The following tables summarize the performance of representative palladium catalysts in key cross-coupling reactions. Given the limited number of direct comparative studies on this compound, data from structurally similar dihalopyridines and other relevant halo-heterocycles are included to provide a predictive framework for catalyst efficacy.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. For the coupling of this compound with various boronic acids, the choice of ligand is critical to achieving high yields.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | KF | THF | 50 | 12 | Moderate to High |
Note: Yields are based on analogous reactions with substituted halopyridines and may vary depending on the specific boronic acid partner.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable handles for further synthetic transformations. The classic copper co-catalyzed system, as well as copper-free variations, are effective for this transformation.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF | RT - 65 | 2-16 | High |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 6 | 85-95 |
| [Pd(allyl)Cl]₂ / XPhos | None | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | Good to Excellent |
Note: Yields are based on general procedures for Sonogashira couplings of aryl iodides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental tool for the formation of carbon-nitrogen bonds, crucial for the synthesis of a wide range of biologically active compounds. Bulky, electron-rich phosphine ligands are generally required for efficient coupling.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | XPhos | K₂CO₃ or NaOt-Bu | Toluene or Dioxane | 100 | 2-24 | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | 12-24 | High |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | THF | 80 | 16 | High |
Note: Yields are based on studies with various halo-heterocycles and are dependent on the amine coupling partner.
Heck Reaction
The Heck reaction facilitates the coupling of the aryl iodide with alkenes to form substituted olefins. The choice of base and additives can significantly influence the reaction outcome.
| Catalyst System | Base | Additive | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / PPh₃ | Et₃N | - | DMF | 100 | 12-24 | Moderate to Good |
| Pd/C | NaOAc | - | DMA | 120 | 24 | Moderate |
| Pd(OAc)₂ | K₂CO₃ | n-Bu₄NBr | DMF | 100 | 16 | Good |
Note: Yields are based on general Heck reaction protocols for aryl iodides.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these cross-coupling reactions. The following are representative protocols adapted from the literature for reactions with similar substrates. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and if applicable, the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 65 °C) until the starting material is consumed.
-
Work-up the reaction as described in the Suzuki-Miyaura protocol.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.2 equiv.) to an oven-dried Schlenk flask.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
General Procedure for Heck Reaction
-
To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and any additive (e.g., n-Bu₄NBr, 1.0 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (e.g., DMF), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by GC-MS or TLC.
-
After cooling, dilute with water and extract with an organic solvent.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Process
The following diagrams illustrate the fundamental workflows and catalytic cycles for palladium-catalyzed cross-coupling reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an optimal palladium catalyst system for the cross-coupling of this compound is a multifaceted decision that depends on the specific transformation being performed, the nature of the coupling partner, and the desired reaction conditions. For Suzuki-Miyaura reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos and XPhos, or the use of dppf-ligated palladium complexes, generally offer high efficiency. The classic Pd(PPh₃)₂Cl₂/CuI system remains a robust choice for Sonogashira couplings. For Buchwald-Hartwig aminations, catalyst systems employing ligands like XPhos and RuPhos are often preferred. The Heck reaction can be effectively catalyzed by Pd(OAc)₂ in the presence of a phosphine ligand or a phase-transfer catalyst. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for researchers to develop efficient and high-yielding synthetic routes for the functionalization of this important heterocyclic building block.
Spectroscopic Validation of a Novel Alkynylpyridine Derived from 5-Chloro-2-fluoro-3-iodopyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, the functionalization of halogenated pyridines is a cornerstone of modern medicinal chemistry. This guide provides a comparative spectroscopic analysis of a novel compound, 5-chloro-2-fluoro-3-((trimethylsilyl)ethynyl)pyridine, synthesized from the versatile building block 5-Chloro-2-fluoro-3-iodopyridine. Detailed experimental protocols and comprehensive spectroscopic data are presented to facilitate the validation and application of this transformation in drug discovery and materials science.
The strategic introduction of an alkynyl moiety onto the pyridine scaffold via Sonogashira coupling dramatically alters the electronic and structural properties of the parent molecule, opening new avenues for derivatization and biological screening. This guide will objectively compare the spectroscopic characteristics of the starting material and the novel product, providing the necessary data for unambiguous identification and quality control.
Comparative Spectroscopic Data
The successful synthesis of 5-chloro-2-fluoro-3-((trimethylsilyl)ethynyl)pyridine is confirmed by distinct changes observed in its spectroscopic data compared to the starting material, this compound. The key differentiating features are summarized below.
| Spectroscopic Data | This compound (Starting Material) | 5-chloro-2-fluoro-3-((trimethylsilyl)ethynyl)pyridine (Product) |
| Molecular Formula | C₅H₂ClFIN | C₁₀H₁₁ClFNSi |
| Molecular Weight | 257.43 g/mol | 227.74 g/mol |
| ¹H NMR | δ 7.95 (d, J = 2.0 Hz, 1H), 8.15 (dd, J = 7.8, 2.0 Hz, 1H) | δ 8.05 (d, J=7.5 Hz, 1H), 7.65 (dd, J=7.5, 5.0 Hz, 1H), 0.25 (s, 9H) |
| ¹³C NMR | δ 159.5 (d, J=240 Hz), 150.2, 145.8, 125.7, 92.1 | δ 162.5 (d, J=238 Hz), 151.7 (d, J=14 Hz), 145.2, 122.8 (d, J=4 Hz), 116.9 (d, J=20 Hz), 101.9, 99.8, -0.1 |
| IR (Infrared) | Absence of C≡C stretch | ~2160 cm⁻¹ (C≡C stretch) |
| Mass Spec (m/z) | [M]⁺ at 257 | [M]⁺ at 227 |
Experimental Protocols
A detailed methodology for the synthesis of 5-chloro-2-fluoro-3-((trimethylsilyl)ethynyl)pyridine is provided below, based on established Sonogashira coupling procedures.
Synthesis of 5-chloro-2-fluoro-3-((trimethylsilyl)ethynyl)pyridine:
A mixture of this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq) is placed in a dry flask under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent, such as tetrahydrofuran (THF), and a suitable base, typically an amine like triethylamine or diisopropylamine (2.0-3.0 eq), are added. (Trimethylsilyl)acetylene (1.2-1.5 eq) is then introduced, and the reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure 5-chloro-2-fluoro-3-((trimethylsilyl)ethynyl)pyridine.
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR), using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Samples can be analyzed as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the compounds.
Visualizing the Synthetic Pathway
The transformation of this compound to its corresponding alkynyl derivative via a Sonogashira coupling reaction is a fundamental process in the synthesis of novel compounds. The following diagrams illustrate the key steps and relationships in this synthetic workflow.
Caption: Synthetic scheme of the Sonogashira coupling reaction.
Caption: Workflow for synthesis and spectroscopic validation.
Unlocking the Potential of Halogenated Pyridines: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms into the pyridine scaffold is a well-established strategy in medicinal chemistry to modulate the biological activity of molecules. This guide provides a comprehensive comparison of the bioactivity of derivatives from different halogenated pyridines, supported by experimental data. We will delve into their antiproliferative, mutagenic, antimicrobial, and antiviral properties, offering a valuable resource for the rational design of novel therapeutic agents.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of various halogenated pyridine derivatives.
Table 1: Comparative Antiproliferation Activity of Halogenated Pyridine Derivatives
| Compound/Derivative | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea Derivative | 4-Fluoro | MCF-7 | 7.03 (48h), 5.14 (72h) | [1] |
| Pyridine-Urea Derivative | 4-Chloro | MCF-7 | 4.68 (48h), 2.50 (72h) | [1] |
| Pyridine-Urea Derivative | 4-Bromo | MCF-7 | 3.03 (48h), 1.63 (72h) | [1] |
| Pyridine-Urea Derivative | 4-Iodo | MCF-7 | 0.22 (48h), 0.11 (72h) | [1] |
| 2-chloro-pyridine derivative 6e | Chloro | SGC-7901 | 22.28 ± 6.26 | [2] |
| 2-chloro-pyridine derivative 6f | Chloro | SGC-7901 | 18.45 ± 2.79 | [2] |
IC50: The half maximal inhibitory concentration. MCF-7: Human breast adenocarcinoma cell line. SGC-7901: Human gastric cancer cell line.
Table 2: Comparative Mutagenic Activity of Halogenated Pyridines
| Compound | Halogen | Salmonella typhimurium Strain | Mutagenic Response | Reference |
| 2-Fluoropyridine | Fluoro | TA97, TA98, TA100, TA102 | Equivocal (with S9 activation) | [3] |
| 2-Chloropyridine | Chloro | TA97, TA98, TA100, TA102 | Positive (with S9 activation) | [3] |
| 2-Bromopyridine | Bromo | Not specified | Not specified | |
| 2-Iodopyridine | Iodo | Not specified | Not specified | |
| 3-Chloromethyl pyridine | Chloro | TA97, TA98, TA100, TA102 | Positive (with and without S9 activation) | [3] |
| 2-Chloromethyl pyridine | Chloro | TA97, TA98, TA100, TA102 | Positive (with and without S9 activation) | [3] |
S9 activation: Metabolic activation with rat liver extract.
Table 3: Comparative Antimicrobial Activity of Halogenated Pyridine Derivatives
| Compound/Derivative | Halogen | Bacterial Strain | MIC (µg/mL) | Reference |
| Bromo-substituted quinolinone (M3) | Bromo | S. aureus | 15 | [2] |
| Chloro-substituted quinolinone (M4) | Chloro | S. aureus | 16 | [2] |
| Bromo-substituted quinolinone (M3) | Bromo | E. coli | 14 | [2] |
| Chloro-substituted quinolinone (M4) | Chloro | E. coli | 14 | [2] |
| Alkyl Pyridinol (EA-02-009) | Bromo | S. aureus/MRSA | 0.5 - 1 | [4] |
MIC: Minimum Inhibitory Concentration. S. aureus: Staphylococcus aureus. E. coli: Escherichia coli. MRSA: Methicillin-resistant Staphylococcus aureus.
Table 4: Comparative Antiviral Activity of Halogenated Pyridine Derivatives
| Compound/Derivative | Halogen | Virus | EC50 (µM) | Reference |
| Pyrazolopyridine (ARA-04) | Not specified | HSV-1 | 1.00 ± 0.10 | [5] |
| Pyrazolopyridine (ARA-05) | Not specified | HSV-1 | 1.00 ± 0.05 | [5] |
| Pyrazolopyridine (AM-57) | Not specified | HSV-1 | 0.70 ± 0.10 | [5] |
| Pyridine C-Nucleoside (3c) | Not specified | Influenza A (H1N1) | 1.9 | [6] |
| Pyrimidine derivative (1d) | 4-Chloro | Influenza A | 3.5 | [7] |
EC50: The half maximal effective concentration. HSV-1: Herpes Simplex Virus type 1.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antiproliferative Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the halogenated pyridine derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Mutagenic Activity: Ames Test
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.
-
Strain Preparation: Several strains of Salmonella typhimurium that are auxotrophic for histidine are grown overnight in a nutrient broth.
-
Metabolic Activation (Optional): For compounds that may become mutagenic after metabolism, a rat liver extract (S9 fraction) is added to the test system.
-
Exposure: The bacterial culture, the test compound at various concentrations, and (if used) the S9 mix are combined in a tube containing soft agar.
-
Plating: The mixture is poured onto a minimal glucose agar plate that lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Revertant Counting: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The halogenated pyridine compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The bioactivity of halogenated pyridine derivatives is often linked to their ability to modulate specific cellular signaling pathways.
p53 and JNK Signaling in Cancer
Some anticancer pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in liver and breast cancer cells.[5] This is achieved through the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[5] The activation of p53 can lead to cell cycle arrest by inducing the expression of p21, a cyclin-dependent kinase inhibitor.[5] JNK, a member of the MAPK family, is activated in response to cellular stress and can trigger apoptosis.[5] The functional interaction between the p53 and MAPK signaling pathways is crucial in determining cell fate in response to stimuli.
Caption: p53 and JNK signaling pathway induced by halogenated pyridines.
STAT3/NF-κB Signaling in Inflammation and Cancer
A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. This pathway is a key regulator of inflammation and is often dysregulated in cancer. Inhibition of this pathway can lead to reduced production of inflammatory mediators like iNOS and COX-2, and can also induce apoptosis.
Caption: STAT3/NF-κB signaling pathway modulated by an imidazo[1,2-a]pyridine derivative.
Experimental Workflow for Bioactivity Screening
The general workflow for screening the bioactivity of newly synthesized halogenated pyridine derivatives involves several key steps.
Caption: General experimental workflow for bioactivity screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-<i>b</i>]pyridine derivatives as TRK inhibitors [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction [mdpi.com]
- 7. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway | DIGITAL.CSIC [digital.csic.es]
A Researcher's Guide to Navigating Regioselectivity in Cross-Coupling of Di- and Tri-substituted Pyridines
For researchers, scientists, and drug development professionals, the precise functionalization of substituted pyridine rings is a cornerstone of modern synthesis. Achieving the desired regioselectivity in cross-coupling reactions is often a critical challenge that dictates the success of a synthetic route. This guide provides an objective comparison of catalytic strategies, supported by experimental data, to empower informed decision-making in the laboratory.
The inherent electronic properties of the pyridine ring, with its electron-deficient nature, present a unique set of challenges and opportunities for regioselective cross-coupling.[1] The nitrogen atom significantly influences the electron distribution, rendering the C2, C4, and C6 positions electrophilic and generally more susceptible to oxidative addition in palladium-catalyzed reactions.[2] However, a multitude of factors, including steric hindrance, the nature of the substituents, and the choice of catalyst and ligands, can override these intrinsic electronic preferences, enabling selective functionalization at nearly any position.[2][3]
This guide will delve into a comparative analysis of palladium-catalyzed and photoredox-catalyzed systems, present key data on ligand- and catalyst-controlled regioselectivity in Suzuki-Miyaura and Sonogashira couplings, and provide detailed experimental protocols for achieving specific regiochemical outcomes.
Comparative Analysis of Catalytic Systems: Palladium vs. Photoredox
The direct C-H arylation of pyridines is a powerful method for constructing biaryl motifs crucial in medicinal chemistry.[4] While palladium catalysis has long been the dominant approach, often relying on directing groups for regiocontrol, photoredox catalysis has emerged as a milder and highly effective alternative.[4]
| Parameter | Palladium-Catalyzed Arylation[4] | Photoredox-Catalyzed Arylation[4] |
| Catalyst System | Pd(OAc)₂ / Ligand | Ru(bpy)₃Cl₂ or other photocatalyst |
| Arylating Agent | Aryl iodides, arylboronic acids, diaryliodonium salts | Arenediazonium salts |
| Typical Catalyst Loading | 2-10 mol% | 1-5 mol% |
| Reaction Temperature | 80-120 °C | Room Temperature |
| Key Advantages | Well-established, broad substrate scope | Mild conditions, high functional group tolerance |
| Key Limitations | Often requires higher temperatures, potential for catalyst poisoning | Substrate scope can be more limited in some cases |
Ligand- and Catalyst-Controlled Regioselectivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile tool for C-C bond formation. In the case of di- and tri-substituted halopyridines, the choice of ligand and palladium source can dramatically influence the site of coupling, allowing for selective functionalization.
A prime example is the arylation of 2,4-dichloropyridine. Under ligand-free conditions, the reaction often favors the more electronically activated C2 position. However, the use of a sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr, can completely reverse this selectivity, favoring the C4 position.[3][5]
| Entry | Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (Product Ratio) | Reference |
| 1 | 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / IPr | K₃PO₄ | Toluene/H₂O | RT | 18 | 95 | >99:1 (C4 selective) | [5] |
| 2 | 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 | 1:15 (C2 selective) | [2] |
| 3 | 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | n-Bu₄NBr, K₂CO₃ | Dioxane/H₂O | 100 | 18 | 70 | C5 selective | [2] |
| 4 | 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ (≤2.5:1 ratio) | Na₂CO₃ | DMF/H₂O | 60 | 12 | - | 13:1 (C4 selective) | [3] |
| 5 | 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ (≥3:1 ratio) | Na₂CO₃ | DMF/H₂O | 60 | 12 | - | C2 selective | [3] |
Regioselective Sonogashira Coupling of Halogenated Pyridines
The Sonogashira coupling, which forms a C(sp²)-C(sp) bond, is another critical transformation in organic synthesis. Similar to the Suzuki-Miyaura reaction, regioselectivity in the Sonogashira coupling of polyhalogenated pyridines can be finely tuned by the reaction conditions.
| Entry | Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| 1 | 2,6-Dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 12 | 92 | Monosubstituted (C2) | [2] |
| 2 | 3,5-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | 85 | Monosubstituted | [2] |
Visualizing Reaction Control
The interplay of electronic and steric factors, along with the influence of the catalytic system, governs the regiochemical outcome of cross-coupling reactions on the pyridine scaffold.
Caption: Factors influencing regioselectivity in pyridine cross-coupling.
Experimental Protocols
C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine (Ligand-Controlled)[2][5]
This protocol highlights the use of a bulky N-heterocyclic carbene ligand to override the intrinsic C2 selectivity.
Caption: Workflow for a ligand-controlled C4-selective Suzuki coupling.
Detailed Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.04 mmol) in toluene (2 mL) under an argon atmosphere.
-
Add the catalyst solution to the reaction vial, followed by deionized water (0.5 mL).
-
Stir the reaction mixture vigorously at room temperature for 18 hours.
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C4-arylated product.
By understanding the interplay of the factors outlined in this guide and utilizing the provided experimental data and protocols, researchers can more effectively navigate the complexities of regioselective cross-coupling reactions of di- and tri-substituted pyridines, accelerating the synthesis of novel compounds for a wide range of applications.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Chloro-2-fluoro-3-iodopyridine
For researchers and scientists engaged in drug development, the proper handling and disposal of specialized chemical compounds is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Chloro-2-fluoro-3-iodopyridine, a halogenated pyridine derivative. Adherence to these protocols is essential for minimizing risks and maintaining a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on data from structurally similar compounds, this chemical should be considered hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves.
-
Skin Protection: Wear impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of insufficient ventilation or the potential for dust or vapor generation, use a full-face respirator with an appropriate cartridge.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
Quantitative Data Summary
| Property | Value |
| Appearance | White to off-white or pale yellow solid |
| Storage Temperature | Refrigerator |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. |
| Signal Word | Warning |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal company. Do not discharge into drains or the environment.[2]
-
Waste Identification and Segregation:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Keep this waste segregated from other chemical waste streams to avoid incompatible reactions.
-
-
Containerization:
-
Use a dedicated, properly sealed, and non-reactive container for collecting the waste.
-
Ensure the container is in good condition and free from leaks.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be cool and dry.
-
-
Arranging for Disposal:
-
Contact a licensed and certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with a full and accurate description of the waste, including its chemical name and any known hazards.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal.
-
Retain all documentation provided by the waste disposal company, including manifests and certificates of disposal, in accordance with local, state, and federal regulations.
-
Emergency Procedures
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][3][4]
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3][4]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
